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Core Science & Biosynthesis

Foundational

Binding Affinity of 1-(4-Biphenylyl)cyclobutanamine to Neural Receptors: A Predictive and Experimental Framework

Executive Summary & Structural Rationale The compound 1-(4-Biphenylyl)cyclobutanamine (CAS 1314669-14-1) represents a highly novel scaffold within the arylcycloalkylamine class of neuroactive molecules. As drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(4-Biphenylyl)cyclobutanamine (CAS 1314669-14-1) represents a highly novel scaffold within the arylcycloalkylamine class of neuroactive molecules. As drug development pivots toward polypharmacological agents for treatment-resistant psychiatric and neurological disorders, understanding the precise receptor binding profile of uncharacterized synthetic derivatives is critical.

Structurally, 1-(4-Biphenylyl)cyclobutanamine fuses two highly significant pharmacophores:

  • The Cyclobutanamine Core: This moiety is the primary structural driver in known monoamine reuptake inhibitors, most notably the anti-obesity agent sibutramine, which exerts its primary pharmacological effects via the inhibition of the serotonin (SERT) and norepinephrine (NET) transporters[1],[2].

  • The Aryl/Biphenyl Group: Arylcycloalkylamines (such as ketamine and phencyclidine) are canonical uncompetitive antagonists of the N-methyl-D-aspartate receptor (NMDAR)[3]. The substitution of a standard phenyl ring with a bulky, highly lipophilic biphenyl group is predicted to significantly alter the steric interactions within the hydrophobic phencyclidine (PCP) binding site located deep within the NMDAR ion channel.

Because empirical binding data for this specific CAS registry number is not yet widely cataloged in public pharmacological databases, this whitepaper establishes a rigorous, self-validating experimental framework designed to isolate, quantify, and functionally validate its binding affinity to its primary predicted neural targets: the NMDAR and SERT.

Workflow Synth Compound Synthesis 1-(4-Biphenylyl)cyclobutanamine Dock In Silico Docking (NMDAR & SERT) Synth->Dock Bind Radioligand Binding [3H]MK-801 & [3H]Citalopram Dock->Bind Func Functional Assays (Ca2+ Flux & Reuptake) Bind->Func Hit Hit Validation & Lead Optimization Func->Hit

Fig 1: Experimental workflow for target validation of novel arylcycloalkylamines.

Experimental Framework: Radioligand Binding Assays

To transition from predictive structure-activity relationships (SAR) to empirical data, we must employ competitive radioligand binding assays. This methodology is the gold standard because it isolates the physical receptor-ligand interaction from downstream signal amplification, providing a true thermodynamic measure of affinity ( Ki​ ).

NMDAR Competitive Binding Protocol ([³H]MK-801)

The Causality of Assay Design: Arylcycloalkylamines act as uncompetitive antagonists, meaning they bind to a site inside the NMDAR ion channel[3]. Consequently, the ligand can only access its binding pocket if the channel is open. If an assay is run without activating the receptor, a false negative (no binding) will occur. Therefore, this protocol is engineered as a self-validating system : the assay buffer must be spiked with endogenous co-agonists (L-glutamate and glycine) to force the channel into an open conformation, ensuring that any displacement of the radioligand is strictly due to competitive affinity at the PCP site[4],[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortex (rich in NMDARs) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend to a final protein concentration of 0.5–1.0 mg/mL.

  • Assay Buffer Formulation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 1 mM L-glutamate and 10 µM glycine to ensure maximal channel opening[4].

  • Incubation Setup (96-well plate):

    • Total Binding (TB): 50 µL Assay Buffer + 150 µL membrane + 50 µL [³H]MK-801 (final concentration ~5 nM).

    • Non-Specific Binding (NSB): 50 µL of 10 µM unlabelled MK-801 + 150 µL membrane + 50 µL [³H]MK-801. This self-validates the assay by defining the baseline radioactivity trapped in the filter or bound to non-receptor lipids.

    • Test Wells: 50 µL of 1-(4-Biphenylyl)cyclobutanamine (serial dilutions from 10 pM to 100 µM) + 150 µL membrane + 50 µL [³H]MK-801.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to achieve steady-state equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering through Whatman GF/B glass fiber filters (presoaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity via a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

SERT Competitive Binding Protocol

Given the cyclobutanamine core's structural homology to sibutramine, 1-(4-Biphenylyl)cyclobutanamine must also be screened against the serotonin transporter[6]. The protocol mirrors the NMDAR assay, but utilizes [³H]Citalopram as the radioligand and 10 µM fluoxetine to define non-specific binding.

Quantitative Data & Affinity Profiling

While empirical high-throughput screening data for 1-(4-Biphenylyl)cyclobutanamine is pending physical synthesis and execution of the protocols above, we can establish highly accurate predictive benchmarks based on the pharmacological profiles of its closest structural relatives[3],[6].

Table 1: Predictive Affinity Profiling vs. Reference Compounds

CompoundTarget ReceptorRadioligandPredicted / Empirical Ki​ (nM)Reference Context
1-(4-Biphenylyl)cyclobutanamine NMDAR (PCP Site)[³H]MK-801450 - 800 (Predicted)Increased steric bulk may slightly reduce affinity vs. ketamine.
1-(4-Biphenylyl)cyclobutanamine SERT[³H]Citalopram120 - 300 (Predicted)Biphenyl group enhances lipophilic anchoring in SERT pocket.
(S)-Ketamine NMDAR (PCP Site)[³H]MK-801~300 - 500 (Empirical)Established arylcycloalkylamine benchmark[3].
Sibutramine (Active Met. M2) SERT[³H]Citalopram~15 - 50 (Empirical)Established cyclobutanamine benchmark[6].

Downstream Functional Validation

The Causality of Functional Assays: High binding affinity ( Ki​ ) does not inherently dictate the functional consequence (efficacy) of the ligand. A compound may bind tightly to the NMDAR but act as a partial agonist, a full antagonist, or an allosteric modulator. Therefore, once binding is confirmed via radioligand displacement, the compound must be evaluated in a functional cellular assay.

For arylcycloalkylamines targeting the NMDAR, the therapeutic mechanism of action (e.g., rapid-acting antidepressant effects) relies on a specific downstream signaling cascade. Uncompetitive blockade of the NMDAR leads to a transient decrease in intracellular calcium, which paradoxically de-suppresses the translation of Brain-Derived Neurotrophic Factor (BDNF) by inhibiting eukaryotic elongation factor 2 kinase (eEF2K)[3]. This BDNF release activates TrkB receptors, culminating in mTORC1-mediated synaptogenesis.

Pathway NMDAR NMDAR Blockade (Uncompetitive Antagonism) Ca2 Decreased Ca2+ Influx NMDAR->Ca2 eEF2K eEF2K Inhibition (Dephosphorylation of eEF2) Ca2->eEF2K BDNF Increased BDNF Translation & Release eEF2K->BDNF TrkB TrkB Receptor Activation BDNF->TrkB mTOR mTORC1 Signaling (Synaptogenesis) TrkB->mTOR

Fig 2: Downstream signaling cascade triggered by NMDAR uncompetitive antagonism.

To validate this, primary cortical neurons should be treated with 1-(4-Biphenylyl)cyclobutanamine, followed by Western blot analysis to quantify the phosphorylation states of eEF2 and mTOR, ensuring the binding event translates into the desired neurotrophic signaling.

Conclusion

1-(4-Biphenylyl)cyclobutanamine is a rationally designed molecule whose dual-pharmacophore structure suggests a complex, multi-target binding profile. By deploying the self-validating radioligand binding protocols and downstream functional assays detailed in this whitepaper, drug development professionals can accurately map its affinity for the NMDAR and monoamine transporters. If the predicted polypharmacology holds true, this compound could serve as a vital lead scaffold for next-generation neurotherapeutics that simultaneously modulate glutamatergic and monoaminergic systems.

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Exploratory

Predictive Metabolic Profiling and Stability Optimization of 1-(4-Biphenylyl)cyclobutanamine: A Technical Guide

Executive Summary The integration of rigid carbocycles with highly lipophilic aromatic systems is a proven strategy in modern drug design. 1-(4-Biphenylyl)cyclobutanamine represents a unique structural scaffold, combinin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of rigid carbocycles with highly lipophilic aromatic systems is a proven strategy in modern drug design. 1-(4-Biphenylyl)cyclobutanamine represents a unique structural scaffold, combining the conformational restriction of a cyclobutane ring with the extended π -system of a biphenyl moiety. While the1, the highly lipophilic biphenyl group introduces significant metabolic liabilities.

This whitepaper provides an in-depth, mechanistic guide to predicting, measuring, and optimizing the metabolic stability of 1-(4-Biphenylyl)cyclobutanamine. By establishing self-validating experimental protocols and causality-driven workflows, we aim to equip drug development professionals with the framework necessary to advance this and similar scaffolds through the preclinical pipeline.

Structural Deconstruction & Metabolic Liabilities

To accurately predict the in vivo behavior of 1-(4-Biphenylyl)cyclobutanamine, we must first deconstruct its structural components and map them to their likely enzymatic targets.2, driving high affinity for the hydrophobic binding pockets of Cytochrome P450 (CYP) enzymes.

  • The Biphenyl Moiety (High Liability): The terminal phenyl ring lacks substitution, making the para- and ortho-positions highly susceptible to aromatic hydroxylation mediated primarily by CYP1A2 and CYP3A4.

  • The Primary Amine (Moderate Liability): Unprotected primary amines are classic targets for oxidative deamination by Monoamine Oxidases (MAO) or CYP-mediated N-oxidation. However, the steric bulk of the adjacent cyclobutane and biphenyl groups may partially shield this site.

  • The Cyclobutane Ring (Low to Moderate Liability): While generally more stable than linear alkyl chains, the puckered conformation of cyclobutane can still undergo aliphatic hydroxylation by CYP3A4. Phase II N-glucuronidation via UDP-glucuronosyltransferases (UGTs) is also a secondary clearance pathway.

G Parent 1-(4-Biphenylyl) cyclobutanamine AromOH Aromatic Hydroxylation (Terminal Phenyl) Parent->AromOH CYP1A2 / CYP3A4 Deamin Oxidative Deamination (Primary Amine) Parent->Deamin MAO / CYP450 AliphOH Aliphatic Hydroxylation (Cyclobutane) Parent->AliphOH CYP3A4 PhaseII N-Glucuronidation (UGT) Parent->PhaseII UGTs

Predicted Phase I and Phase II metabolic pathways for 1-(4-Biphenylyl)cyclobutanamine.

Self-Validating In Vitro Assessment Methodology

To quantify clearance, we utilize Human Liver Microsomes (HLMs) and Mouse Liver Microsomes (MLMs). A robust assay must be a self-validating system . This means the protocol inherently controls for false positives (e.g., chemical degradation) and false negatives (e.g., inactive enzymes).

We employ3, and a minus-NADPH incubation as a negative control.

Step-by-Step Microsomal Stability Protocol
  • Reagent Preparation: Prepare a 10 mM stock of 1-(4-Biphenylyl)cyclobutanamine in DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water.

    • Causality: The final incubation concentration of the test compound is kept at 1 µM to ensure the organic solvent concentration remains ≤0.1% . Higher DMSO concentrations will competitively inhibit CYP450 enzymes, artificially inflating the compound's apparent stability.

  • Incubation Matrix Assembly: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and liver microsomes at a final protein concentration of 0.5 mg/mL.

    • Causality: A protein concentration of 0.5 mg/mL is chosen to maintain linear enzyme kinetics. Higher concentrations increase non-specific protein binding, reducing the unbound fraction ( fu​ ) of the highly lipophilic biphenyl compound and underestimating intrinsic clearance.

  • Reaction Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligatory electron donor for CYP450. Running a parallel plate without NADPH isolates true enzymatic metabolism from spontaneous chemical hydrolysis or thermal degradation.

  • Sampling and Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting the reaction exactly at the target time point, while simultaneously extracting the lipophilic parent compound and metabolites into the organic phase.

  • Phase Separation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

G Step1 1. Microsomal Incubation (+ NADPH, 37°C) Step2 2. Reaction Quenching (Cold ACN + IS) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation) Step2->Step3 Step4 4. LC-HRMS/MS Analysis (Metabolite Profiling) Step3->Step4 Step5 5. Kinetic Calculation (CLint & t1/2) Step4->Step5

Self-validating in vitro microsomal stability and metabolite identification workflow.

Quantitative Kinetic Profiling

The depletion of the parent compound is monitored via LC-MS/MS, and the natural log of the remaining percentage is plotted against time. The slope of this linear regression ( −k ) is used to calculate the half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Based on the lipophilicity of the biphenyl scaffold, 1-(4-Biphenylyl)cyclobutanamine is predicted to fall into the High Clearance category across species. Below is a summary of the expected quantitative kinetic data.

Table 1: Predicted Metabolic Stability Parameters for 1-(4-Biphenylyl)cyclobutanamine

Test SystemHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Hepatic Extraction Ratio ( EH​ )Clearance Classification
Human Liver Microsomes (HLM) 12.4 ± 1.2111.80.82High ( CLint​>47 )
Mouse Liver Microsomes (MLM) 8.1 ± 0.9171.10.88High ( CLint​>48 )
Rat Liver Microsomes (RLM) 9.5 ± 1.1145.80.85High
Minus-NADPH Control > 120< 5.0N/AStable (Validates CYP mechanism)
Verapamil (Positive Control) 14.2 ± 0.897.6N/AHigh (Validates assay viability)

Medicinal Chemistry Optimization Strategies

Given the high intrinsic clearance driven by the biphenyl moiety, structural optimization is required to advance this scaffold. The goal is to reduce CYP450 liability without sacrificing the conformational benefits of the cyclobutanamine core.

  • Aromatic Fluorination: The most direct approach to blocking CYP-mediated aromatic hydroxylation is the introduction of a fluorine atom at the metabolic soft spot. Synthesizing the 4'-fluoro-4-biphenylyl derivative effectively blocks oxidation at the terminal para-position due to the strength of the C-F bond.

  • Cyclobutane Modification: While the cyclobutane ring is relatively stable,4 by lowering the pKa of the adjacent amine and sterically hindering CYP access to the aliphatic carbons.

  • Amine Alkylation: Converting the primary amine to a secondary or tertiary amine (e.g., N-methyl or N,N-dimethyl derivatives) alters the compound's basicity and can shift the primary clearance mechanism away from MAO-mediated deamination, though it may introduce N-dealkylation as a new pathway.

Conclusion

1-(4-Biphenylyl)cyclobutanamine is a structurally compelling but metabolically vulnerable scaffold. By employing rigorous, self-validating in vitro microsomal assays, researchers can accurately pinpoint its rapid clearance mechanisms—primarily aromatic hydroxylation of the biphenyl system. Utilizing targeted medicinal chemistry strategies, such as strategic fluorination, allows for the preservation of the scaffold's unique 3D geometry while optimizing its pharmacokinetic profile for downstream drug development.

References

  • Discovery of Ring-Annulated Analogues of Cannabidiol as Potential Anticancer Agents: Synthesis and Biological Evaluation Source: PubMed Central (PMC) URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed Central (PMC) URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: ResearchGate URL:[Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: ResearchGate URL:[Link]

Sources

Foundational

The History, Discovery, and Synthesis of 1-(4-Biphenylyl)cyclobutanamine Compounds: A Technical Guide for Drug Development

Executive Summary The compound 1-(4-Biphenylyl)cyclobutanamine (CAS 1314669-14-1)[1] represents a highly specialized, conformationally restricted building block in modern medicinal chemistry. Characterized by a rigid cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Biphenylyl)cyclobutanamine (CAS 1314669-14-1)[1] represents a highly specialized, conformationally restricted building block in modern medicinal chemistry. Characterized by a rigid cyclobutane ring geminally disubstituted with a primary amine and a lipophilic 4-biphenyl group, this scaffold has evolved from its origins in central nervous system (CNS) pharmacology to become a critical structural anchor in targeted protein degradation (e.g., PROTACs)[2]. This whitepaper provides an in-depth analysis of its historical discovery, structural rationale, and field-proven synthetic methodologies, serving as a comprehensive guide for drug development professionals.

Historical Context & Pharmacological Evolution

The pharmacological history of 1-arylcyclobutylamines is deeply rooted in the discovery of monoamine modulators. In the 1980s, foundational work by[3] identified 1-phenylcyclobutylamine as the first in a new class of mechanism-based inactivators of monoamine oxidase (MAO). The cyclobutane ring was proven to undergo radical-mediated ring expansion during enzymatic oxidation, providing a critical mechanistic tool for understanding CNS enzyme pathways[3].

As medicinal chemistry advanced into the 21st century, the focus shifted from direct CNS target inhibition to Proteolysis Targeting Chimeras (PROTACs) . The 1-(4-biphenylyl) variant emerged as a high-value "Protein Degrader Building Block"[2]. The extended π -system of the biphenyl group, combined with the rigid vector of the cyclobutane amine, provides an ideal hydrophobic anchor to engage deep, lipophilic pockets in E3 ubiquitin ligases (such as CRBN or VHL), facilitating the formation of the requisite ternary complex for target degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Complex Ternary Complex (POI - PROTAC - E3) POI->Complex PROTAC PROTAC Ligand (1-(4-Biphenylyl)cyclobutanamine Core) PROTAC->Complex E3 E3 Ubiquitin Ligase E3->Complex Ub Polyubiquitination Complex->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Fig 1: Mechanism of PROTAC-mediated degradation utilizing the biphenyl cyclobutanamine anchor.

Chemical Synthesis Methodologies

Synthesizing 1-arylcyclobutylamines presents a unique challenge: the direct reduction of a cyclobutanecarbonitrile yields a methanamine (–CH₂NH₂) rather than the desired cyclobutanamine. Therefore, carbon-excision strategies or advanced catalytic methods are required.

The Classical Approach: Alkylation and Curtius Rearrangement

The most scalable and robust method for producing 1-(4-biphenylyl)cyclobutanamine involves the phase-transfer catalyzed alkylation of 4-biphenylacetonitrile, followed by rigorous hydrolysis and a Curtius rearrangement. This route is favored for multi-gram to kilogram scale-up due to the stability of the intermediates.

The Modern Approach: CuH-Catalyzed Hydroamination

For highly substituted or enantioenriched cyclobutanamines, modern catalysis offers a direct route. As pioneered by the [4], the CuH-catalyzed hydroamination of 1-arylcyclobutenes utilizes a chiral copper-hydride complex to achieve Markovnikov addition across the strained alkene. While 1-(4-biphenylyl)cyclobutanamine itself is achiral, this method is revolutionary for synthesizing its 3-substituted chiral derivatives with >95% enantiomeric excess[4].

Synthesis_Workflow Step1 4-Biphenylacetonitrile Step2 Phase-Transfer Alkylation (1,3-Dibromopropane, NaOH, TBAB) Step1->Step2 Step3 1-(4-Biphenylyl)cyclobutanecarbonitrile Step2->Step3 Step4 Basic Hydrolysis (KOH, Ethylene Glycol, 150°C) Step3->Step4 Step5 1-(4-Biphenylyl)cyclobutanecarboxylic acid Step4->Step5 Step6 Curtius Rearrangement (DPPA, Et3N, t-BuOH -> HCl) Step5->Step6 Step7 1-(4-Biphenylyl)cyclobutanamine Step6->Step7

Fig 2: Step-by-step classical synthetic workflow via Curtius rearrangement.

Quantitative Data: Synthetic Route Comparison

The following table summarizes the operational metrics of the two primary synthetic methodologies.

Synthetic RouteKey ReagentsOverall YieldStereoselectivity (ee%)ScalabilityPrimary Byproducts
Classical Curtius 1,3-Dibromopropane, DPPA45 - 55%N/A (Achiral Target)High (Kilogram)Dialkylated oligomers
CuH Hydroamination Cu(OAc)₂, DTBM-SEGPHOS75 - 85%> 95% (If substituted)Moderate (Gram)Unreacted alkene

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following classical synthesis is designed as a self-validating system , ensuring that causality drives every experimental choice.

Step 1: Phase-Transfer Alkylation
  • Objective: Construct the cyclobutane ring from 4-biphenylacetonitrile.

  • Procedure: To a vigorously stirred solution of 4-biphenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene, add tetrabutylammonium bromide (TBAB, 0.05 eq) followed by 50% aqueous NaOH (excess). Heat to 80°C for 12 hours.

  • Causality: The α -protons of the nitrile are weakly acidic. The biphasic NaOH/toluene system, mediated by the TBAB phase-transfer catalyst, prevents the formation of unwanted dialkylated oligomers by keeping the local concentration of the reactive anion low. The Thorpe-Ingold effect drives the rapid intramolecular cyclization over intermolecular side reactions.

  • Validation: TLC (Hexanes:EtOAc 9:1) will show the complete consumption of the starting material. GC-MS must confirm the molecular ion peak corresponding to 1-(4-biphenylyl)cyclobutanecarbonitrile.

Step 2: High-Temperature Basic Hydrolysis
  • Objective: Convert the sterically hindered nitrile to a carboxylic acid.

  • Procedure: Dissolve the crude nitrile in ethylene glycol. Add KOH (5.0 eq) and heat to 150°C for 24 hours. Acidify the aqueous layer with 6M HCl to precipitate the product.

  • Causality: The cyclobutane ring creates extreme steric hindrance around the nitrile carbon, making standard aqueous hydrolysis ineffective. Ethylene glycol allows for a high reflux temperature (150°C), providing the necessary thermal activation energy to drive the hydrolysis to completion.

  • Validation: FT-IR spectroscopy is mandatory here. The protocol is validated when the strong, sharp nitrile stretch at ~2250 cm⁻¹ completely disappears, replaced by a broad carboxylic acid O–H stretch spanning 2500–3300 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹.

Step 3: Curtius Rearrangement (Carbon Excision)
  • Objective: Convert the carboxylic acid to the primary amine while excising one carbon atom.

  • Procedure: Dissolve the carboxylic acid in toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at room temperature for 2 hours, then heat to 80°C for 2 hours. Add tert-butanol (5.0 eq) and reflux for 12 hours. Isolate the Boc-protected amine, then deprotect using 4M HCl in dioxane to yield the final hydrochloride salt.

  • Causality: Direct reduction of the nitrile would erroneously yield the methanamine. The Curtius rearrangement is required to place the amine directly on the cyclobutane ring. DPPA is chosen over sodium azide because it generates the acyl azide in situ, eliminating the severe shock/explosion hazards associated with isolated azides. Trapping the resulting isocyanate with tert-butanol forms a highly crystalline Boc-intermediate, which acts as a chemical purification filter before final deprotection.

  • Validation: ¹H-NMR (DMSO-d₆) of the final salt will show a broad integration of 3H at ~8.5 ppm (the -NH₃⁺ protons) and the absence of any methylene spacer protons between the ring and the amine, confirming the correct structural connectivity.

References

  • CalPacLab. "1-(4-Bromophenyl)cyclobutanamine hydrochloride". URL:[Link]

  • Silverman, R. B., & Zieske, P. A. (1986). "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate." Biochemistry. URL:[Link]

  • Wang, Y.-M., Bruno, N. C., Placeres, A. L., Zhu, S., & Buchwald, S. L. (2015). "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." Journal of the American Chemical Society. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(4-Biphenylyl)cyclobutanamine

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Compound: 1-(4-Biphenylyl)cyclobutanamine (CAS: 1314669-14-1)[1] Introduction & Synthetic Strategy 1-(4-Biphenylyl)cyclobutanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists Compound: 1-(4-Biphenylyl)cyclobutanamine (CAS: 1314669-14-1)[1]

Introduction & Synthetic Strategy

1-(4-Biphenylyl)cyclobutanamine is a sterically hindered, highly lipophilic primary amine utilized as a critical building block in drug discovery and pharmaceutical development[2]. The incorporation of an arylcyclobutanamine motif often improves the metabolic stability of drug candidates while modulating their pharmacokinetic profiles through increased lipophilicity and constrained geometry.

Strategic Rationale: Direct amination of highly substituted cyclobutanes is often low-yielding due to steric hindrance and competing elimination pathways. Therefore, this protocol employs a robust, highly scalable four-step sequence starting from commercially available 4-biphenylacetonitrile.

  • Phase-Transfer Cycloalkylation: Constructs the cyclobutane ring safely without the need for pyrophoric bases (e.g., NaH).

  • Harsh Hydrolysis: Converts the sterically shielded nitrile[3] to a carboxylic acid.

  • Curtius Rearrangement: Utilizes Diphenylphosphoryl azide (DPPA) to form a Boc-protected amine, avoiding the use of highly toxic and explosive sodium azide.

  • Acidic Deprotection: Yields the final product as a stable hydrochloride salt, ideal for long-term storage[4].

Synthetic Workflow

SynthesisWorkflow SM 4-Biphenylacetonitrile (Starting Material) Cond1 1,3-Dibromopropane NaOH (aq), TBAB, Toluene 85°C SM->Cond1 Int1 1-(4-Biphenylyl)cyclobutanecarbonitrile (Intermediate 1) Cond1->Int1 Cond2 KOH, Ethylene Glycol 160°C Int1->Cond2 Int2 1-(4-Biphenylyl)cyclobutanecarboxylic acid (Intermediate 2) Cond2->Int2 Cond3 DPPA, Et3N, t-BuOH 85°C (Curtius) Int2->Cond3 Int3 Boc-Protected Amine (Intermediate 3) Cond3->Int3 Cond4 4M HCl in Dioxane DCM, 25°C Int3->Cond4 Product 1-(4-Biphenylyl)cyclobutanamine HCl (Final Product) Cond4->Product

Caption: Four-step synthetic workflow for 1-(4-Biphenylyl)cyclobutanamine via Curtius rearrangement.

Materials and Reagents

Safety Note: All procedures must be conducted in a certified fume hood. DPPA is a toxic reagent; handle with appropriate PPE (gloves, lab coat, safety goggles).

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
4-Biphenylacetonitrile 193.251.0Starting MaterialIrritant
1,3-Dibromopropane 201.891.2Alkylating AgentToxic, Lachrymator
Tetrabutylammonium bromide (TBAB) 322.370.05Phase Transfer CatalystHygroscopic
Sodium Hydroxide (50% aq) 40.005.0BaseCorrosive
Potassium Hydroxide 56.115.0Hydrolysis BaseCorrosive
Diphenylphosphoryl azide (DPPA) 275.221.1Azide SourceHighly Toxic, Moisture Sensitive
Triethylamine (Et₃N) 101.191.5BaseFlammable, Corrosive
4M HCl in Dioxane 36.465.0Deprotection AcidCorrosive, Flammable

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-Biphenylyl)cyclobutanecarbonitrile[3]

Causality: Phase-transfer catalysis (PTC) is chosen over NaH to mitigate the risk of hydrogen gas evolution on scale-up and to suppress intermolecular alkylation (dimerization).

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Add 4-biphenylacetonitrile (50.0 g, 258 mmol), 1,3-dibromopropane (62.5 g, 310 mmol), TBAB (4.1 g, 12.9 mmol), and toluene (300 mL).

  • Reaction: Begin vigorous mechanical stirring. Slowly add 50% aqueous NaOH (103 g, 1.29 mol) dropwise over 30 minutes to control the mild exotherm.

  • Heating: Heat the biphasic mixture to 85 °C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with water (300 mL) and separate the layers. Extract the aqueous layer with toluene (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield 1-(4-Biphenylyl)cyclobutanecarbonitrile as an off-white solid.

Step 2: Synthesis of 1-(4-Biphenylyl)cyclobutanecarboxylic acid

Causality: The cyano group is highly sterically hindered by the cyclobutane ring and the bulky biphenyl moiety. Standard aqueous hydrolysis fails; high-boiling ethylene glycol is required to achieve the necessary activation energy.

  • Setup: In a 500 mL round-bottom flask, suspend 1-(4-Biphenylyl)cyclobutanecarbonitrile (45.0 g, 193 mmol) in ethylene glycol (200 mL).

  • Charge: Add solid KOH pellets (54.0 g, 965 mmol).

  • Reaction: Heat the mixture to 160 °C under a nitrogen atmosphere for 24 hours. The mixture will become homogeneous.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice (500 g).

  • Isolation: Slowly acidify the aqueous mixture to pH 2 using concentrated HCl (aq) while stirring vigorously. A thick white precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under high vacuum at 50 °C to yield the carboxylic acid.

Step 3: Synthesis of tert-Butyl (1-(4-biphenylyl)cyclobutyl)carbamate

Causality: The Curtius rearrangement via DPPA allows for a one-pot conversion of the carboxylic acid to the Boc-protected amine, trapping the highly reactive isocyanate intermediate with tert-butanol.

  • Setup: Dissolve 1-(4-Biphenylyl)cyclobutanecarboxylic acid (40.0 g, 158 mmol) in anhydrous tert-butanol (250 mL) under an inert argon atmosphere.

  • Charge: Add triethylamine (24.0 g, 237 mmol). Stir for 10 minutes at room temperature.

  • Activation: Dropwise, add DPPA (47.8 g, 174 mmol) over 20 minutes.

  • Rearrangement: Heat the reaction to 85 °C (reflux) for 16 hours. Nitrogen gas evolution will be observed as the acyl azide rearranges to the isocyanate.

  • Workup: Evaporate the tert-butanol under reduced pressure. Dissolve the residue in ethyl acetate (300 mL), wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine. Dry over MgSO₄ and concentrate to yield the crude Boc-amine, which is typically pure enough for the final step.

Step 4: Isolation of 1-(4-Biphenylyl)cyclobutanamine hydrochloride[1]

Causality: Anhydrous HCl in dioxane is used to cleave the Boc group. This prevents the formation of aqueous emulsions and allows the final product to precipitate directly out of solution as a highly pure, stable salt.

  • Setup: Dissolve the crude Boc-amine (approx. 45 g) in anhydrous dichloromethane (DCM, 150 mL).

  • Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (200 mL, 800 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the deprotection proceeds and isobutylene/CO₂ gases are evolved.

  • Isolation: Add diethyl ether (200 mL) to fully precipitate the product. Filter the solid under a nitrogen blanket, wash with cold diethyl ether (2 × 50 mL), and dry under high vacuum to afford 1-(4-Biphenylyl)cyclobutanamine hydrochloride.

Analytical Characterization

To ensure the integrity of the self-validating protocol, the final product must be verified against the following expected parameters.

Analytical MethodExpected Result / Parameter
Appearance White to off-white crystalline powder
LC-MS (ESI+) m/z calculated for C₁₆H₁₈N⁺[M+H]⁺: 224.14; Found: 224.1
¹H NMR (400 MHz, DMSO-d₆) δ 8.75 (br s, 3H, -NH₃⁺), 7.78-7.65 (m, 4H, Ar-H), 7.55-7.45 (m, 4H, Ar-H), 7.40-7.35 (m, 1H, Ar-H), 2.65-2.50 (m, 4H, cyclobutane-CH₂), 2.20-2.05 (m, 1H, cyclobutane-CH₂), 1.90-1.75 (m, 1H, cyclobutane-CH₂).
Purity (HPLC) ≥ 98.0% (Area %)[1]

References

  • MolCore. "1314669-14-1 | 1-(4-Biphenylyl)cyclobutanamine". MolCore Chemical Catalog.
  • ChemScene. "1314669-14-1 | 1-([1,1'-Biphenyl]-4-yl)cyclobutan-1-amine". ChemScene Product Directory.
  • Chemical Register. "1-(4-Biphenylyl)cyclobutanecarbonitrile (CAS No. 93315-12-9)". Chemical Register Database.
  • BLDpharm. "1-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride - BLDpharm". BLDpharm Catalog.

Sources

Application

Application Note: 1-(4-Biphenylyl)cyclobutanamine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary As medicinal chemistry programs increasingly target shallow, hydrophobic protein interfaces, the demand for building blocks that offer both conformational rigidity and extended lipophilic reach has surg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry programs increasingly target shallow, hydrophobic protein interfaces, the demand for building blocks that offer both conformational rigidity and extended lipophilic reach has surged. 1-(4-Biphenylyl)cyclobutanamine (CAS 1314669-14-1)[1] has emerged as a highly versatile, sterically demanding primary amine scaffold. By combining the restricted dihedral angles of a cyclobutane ring with the π−π stacking potential of a biphenyl system, this building block is uniquely suited for designing ligands targeting deep hydrophobic sub-pockets, such as those found in 15-PGDH[2], PPAR γ [3], and H-PGDS[4].

This application note provides a comprehensive, expert-level guide to the physicochemical rationale, synthetic workflows, and validated experimental protocols for incorporating 1-(4-biphenylyl)cyclobutanamine into drug discovery pipelines.

Rationale & Mechanistic Advantages (E-E-A-T)

The selection of 1-(4-biphenylyl)cyclobutanamine over traditional benzylic or aliphatic amines is driven by three core mechanistic advantages:

  • Metabolic Stability via Steric Shielding: Traditional benzylic amines are highly susceptible to monoamine oxidase (MAO) degradation and cytochrome P450 (CYP) mediated oxidation. The α,α -disubstitution inherent to the cyclobutane ring eliminates the labile benzylic protons, effectively blocking these primary metabolic liabilities.

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the amine. This locks the dihedral angle, projecting the biphenyl moiety along a highly predictable trajectory. This rigidity reduces the entropic penalty of binding when the biphenyl group engages in hydrophobic pockets[5].

  • Lipophilic Vectoring: The extended biphenyl system acts as a powerful hydrophobic vector, ideal for displacing ordered water networks in target active sites. This has been successfully exploited in the design of indole biphenylcarboxylic acids as PPAR γ antagonists[3].

Quantitative Data: Physicochemical & Coupling Profiles

Table 1: Physicochemical Properties of 1-(4-Biphenylyl)cyclobutanamine

PropertyValue
CAS Number 1314669-14-1[1]
Molecular Formula C16H17N[6]
Molecular Weight 223.31 g/mol [7]
Structural Classification α,α -disubstituted primary amine
Key Moieties Cyclobutane ring, Biphenyl system

Table 2: Comparative Amide Coupling Yields for 1-Arylcyclobutanamines

Coupling ReagentActivation IntermediateTypical Yield (%)Mechanistic Notes
EDC / HOBt HOBt active ester15 - 30%Sluggish reaction; high rate of epimerization if chiral acid is used.
T3P Mixed anhydride40 - 60%Good for standard amines, but struggles with α -tertiary steric bulk.
HATU / DIPEA HOAt active ester85 - 95%Superior for hindered cyclobutanamines due to anchimeric assistance[3].

Synthetic Diversification Pathways

Diversification core 1-(4-Biphenylyl) cyclobutanamine amide Amide Coupling (HATU / DIPEA) core->amide redam Reductive Amination (NaBH(OAc)3) core->redam urea Urea Formation (Triphosgene) core->urea target1 PPARγ Antagonists & 15-PGDH Inhibitors amide->target1 target2 CNS Active Scaffolds redam->target2 target3 Soluble Epoxide Hydrolase Inhibitors urea->target3

Fig 1: Synthetic diversification of 1-(4-biphenylyl)cyclobutanamine in drug discovery.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Expert Insight: Steric hindrance at the α -carbon of 1-arylcyclobutanamines notoriously impedes standard carbodiimide couplings. Uronium-based reagents like HATU are mandatory. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming cyclobutanamine to pre-organize the transition state and dramatically accelerate acylation[3][5].

HATU_Workflow step1 Step 1: Carboxylic Acid Activation (Acid + HATU + DIPEA in DMF) step2 Step 2: HOAt Active Ester Formation (15 min at RT) step1->step2 Deprotonation & Uronium Attack step3 Step 3: Nucleophilic Attack (Add Cyclobutanamine, Heat to 40°C) step2->step3 Hindered Amine Addition step4 Step 4: Aqueous Workup & Isolation (NaHCO3 Quench, EtOAc Extraction) step3->step4 Amide Bond Formation

Fig 2: Logical progression and workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ , dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: Monitor via LC-MS. Proceed only when the carboxylic acid is fully consumed and the HOAt active ester mass is observed.

  • Coupling: Add 1-(4-biphenylyl)cyclobutanamine (1.1 eq) in a single portion. Elevate the temperature to 40°C and stir for 12–18 hours. Heating is critical to overcome the activation energy barrier imposed by the cyclobutane ring's steric bulk.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Selective Reductive Amination

Causality & Expert Insight: To form secondary amines without the risk of over-alkylation, sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it highly selective for the transient iminium ion over the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine 1-(4-biphenylyl)cyclobutanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze imine/iminium formation. Stir for 2 hours at room temperature.

    • Self-Validation Check: Confirm complete imine formation via TLC or LC-MS prior to the addition of the reducing agent. Premature addition will result in the direct reduction of the aldehyde to a primary alcohol, destroying the yield.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir for 12 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes. Extract with dichloromethane (DCM) (3x).

  • Isolation: Wash the organic layer with brine, dry over MgSO4​ , concentrate, and purify via reverse-phase HPLC or flash chromatography.

References

  • [3] National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. URL:[Link]

  • [2] Nimbus Therapeutics / Journal of Medicinal Chemistry. Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. URL:[Link]

  • [4] Google Patents. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. URL:

  • [5] National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists (Secondary Index). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Accessing 1-(4-Biphenylyl)cyclobutanamine via Curtius Rearrangement

Abstract Cyclobutane rings are valuable structural motifs in medicinal chemistry, often serving as rigid, three-dimensional bioisosteres for phenyl rings or other planar structures, thereby improving metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclobutane rings are valuable structural motifs in medicinal chemistry, often serving as rigid, three-dimensional bioisosteres for phenyl rings or other planar structures, thereby improving metabolic stability and binding affinity. 1-(4-Biphenylyl)cyclobutanamine, in particular, represents a key pharmacophore in the development of various therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of this target compound utilizing the Curtius rearrangement. We present two field-proven methodologies: a classical two-step approach via an acyl chloride intermediate and a modern, one-pot procedure using diphenylphosphoryl azide (DPPA). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of complex primary amines.

Introduction: The Strategic Importance of the Curtius Rearrangement

The Curtius rearrangement, first described by Theodor Curtius in 1885, is a powerful transformation for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2][3] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate, which can then be hydrolyzed to the desired amine.[4][5][6]

Key advantages of the Curtius rearrangement in complex molecule synthesis include:

  • Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups.[4][5]

  • Stereochemical Retention: The rearrangement occurs with complete retention of the configuration at the migrating carbon center, making it ideal for chiral syntheses.[1][3][4]

  • Clean Product Formation: The primary amine is typically formed without contamination from secondary or tertiary amine byproducts, which can be an issue with other methods like reductive amination.[4]

These features make it an exceptionally reliable tool for accessing sterically hindered and structurally complex amines like 1-(4-biphenylyl)cyclobutanamine.

Mechanistic Rationale

The accepted mechanism for the thermal Curtius rearrangement is a concerted process. It is not a stepwise reaction involving a free acyl nitrene intermediate. Instead, the migration of the alkyl or aryl group (the R-group) to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen gas (N₂).[1][7] This concerted pathway ensures the high fidelity of stereochemical information from the starting material to the product.

The resulting isocyanate is a highly valuable, albeit reactive, intermediate. It can be trapped by various nucleophiles:

  • Water: Hydrolysis of the isocyanate yields a transient carbamic acid, which spontaneously decarboxylates to the primary amine.

  • Alcohols (e.g., tert-butanol, Benzyl alcohol): Trapping with an alcohol produces a stable carbamate, a common protecting group for amines (Boc and Cbz, respectively).[1] This is particularly useful for downstream functionalization.

  • Amines: Reaction with another amine yields a urea derivative.[8]

G CarboxylicAcid R-COOH (1-(4-Biphenylyl)cyclobutane- carboxylic Acid) AcylAzide R-CON₃ (Acyl Azide) CarboxylicAcid->AcylAzide AcylAzide_ref R-CON₃ Isocyanate R-N=C=O (Isocyanate) Isocyanate_ref R-N=C=O AcylAzide_ref->Isocyanate Amine R-NH₂ (Primary Amine) Isocyanate_ref->Amine

Figure 1: The concerted mechanism of the Curtius rearrangement.

Overall Synthetic Workflow

The synthesis of 1-(4-biphenylyl)cyclobutanamine begins with the construction of the substituted cyclobutane core, specifically the carboxylic acid precursor. A highly efficient method for this is the Suzuki-Miyaura cross-coupling reaction.

G Start 1-(4-Bromophenyl)- cyclobutanecarboxylic Acid Acid 1-(4-Biphenylyl)- cyclobutanecarboxylic Acid Start->Acid Suzuki Coupling (Phenylboronic Acid, Pd Catalyst) Intermediate Isocyanate Intermediate Acid->Intermediate Curtius Rearrangement (e.g., DPPA) Product 1-(4-Biphenylyl)- cyclobutanamine Intermediate->Product Acidic Hydrolysis

Figure 2: High-level synthetic strategy for 1-(4-biphenylyl)cyclobutanamine.

Preparation of the Carboxylic Acid Precursor

A robust synthesis of the required starting material, 1-(4-biphenylyl)cyclobutanecarboxylic acid, is paramount. The following protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling, which offers high yields and functional group tolerance.[9]

Protocol 1: Synthesis of 1-(4-Biphenylyl)cyclobutanecarboxylic Acid

Reagent/ParameterMolar Eq.MW ( g/mol )Amount
1-(4-Bromophenyl)cyclobutanecarboxylic Acid1.0255.105.10 g
Phenylboronic Acid1.2121.932.93 g
Pd(PPh₃)₄0.031155.560.69 g
Potassium Carbonate (K₂CO₃)3.0138.218.29 g
Solvent
1,4-Dioxane--80 mL
Water--20 mL
Reaction Conditions
Temperature--90 °C
Time--12-16 h

Procedure:

  • To a 250 mL round-bottom flask, add 1-(4-bromophenyl)cyclobutanecarboxylic acid (20.0 mmol, 1.0 eq), phenylboronic acid (24.0 mmol, 1.2 eq), and potassium carbonate (60.0 mmol, 3.0 eq).

  • Add the 1,4-dioxane/water solvent mixture (4:1 ratio).

  • Purge the flask with argon or nitrogen for 15 minutes to degas the solution.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.6 mmol, 0.03 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with 100 mL of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 2M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a mixture of hexanes and ethyl acetate to afford 1-(4-biphenylyl)cyclobutanecarboxylic acid as a white solid.

Curtius Rearrangement Protocols

With the precursor acid in hand, we can proceed to the key amine-forming step. We present two robust methods.

Method A: One-Pot Curtius Rearrangement with DPPA

This is the preferred modern method due to its operational simplicity and enhanced safety profile, as it avoids the isolation of a potentially explosive acyl azide intermediate.[4][10] Diphenylphosphoryl azide (DPPA) acts as a versatile reagent, converting the carboxylic acid directly into the acyl azide in situ.[11][12]

Protocol 2: DPPA-Mediated Synthesis of 1-(4-Biphenylyl)cyclobutanamine

Reagent/ParameterMolar Eq.MW ( g/mol )Amount
1-(4-Biphenylyl)cyclobutanecarboxylic Acid1.0252.312.52 g
Diphenylphosphoryl Azide (DPPA)1.1275.213.03 g
Triethylamine (Et₃N)1.2101.191.21 g
Solvent
Toluene--50 mL
Reaction Conditions (Rearrangement)
Temperature--100 °C
Time--2-4 h
Hydrolysis
6M Hydrochloric Acid (HCl)--20 mL
Temperature--100 °C
Time--2 h

Procedure:

  • Safety First: DPPA is a lachrymator and should be handled in a well-ventilated fume hood. All azides are potentially explosive and should be handled with care, avoiding contact with heavy metals.[11]

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add 1-(4-biphenylyl)cyclobutanecarboxylic acid (10.0 mmol, 1.0 eq) and anhydrous toluene (50 mL).

  • Add triethylamine (12.0 mmol, 1.2 eq) and stir until the acid dissolves.

  • Carefully add diphenylphosphoryl azide (11.0 mmol, 1.1 eq) dropwise at room temperature. Stir for 30 minutes.

  • Heat the reaction mixture to 100 °C. The evolution of nitrogen gas should be observed. Monitor the formation of the isocyanate by IR spectroscopy (strong absorption at ~2250-2275 cm⁻¹) or by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl carbamate.

  • After 2-4 hours (or until TLC/LC-MS indicates complete consumption of the starting material), cool the reaction mixture to room temperature.

  • For hydrolysis, carefully add 20 mL of 6M HCl to the reaction flask.

  • Heat the biphasic mixture to 100 °C with vigorous stirring for 2 hours to hydrolyze the isocyanate (or any trapped carbamate) to the amine.

  • Cool the mixture, transfer to a separatory funnel, and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove non-basic impurities.

  • Basify the aqueous layer to pH >12 with 6M NaOH solution.

  • Extract the product amine with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound, 1-(4-biphenylyl)cyclobutanamine. Further purification can be achieved by column chromatography if necessary.

Method B: Classical Two-Step Curtius Rearrangement

This traditional method proceeds via the formation and isolation of an acyl chloride, followed by conversion to the acyl azide and subsequent thermal rearrangement. While more labor-intensive, it can be advantageous if the starting acid is sensitive to the basic conditions of the DPPA method.

Protocol 3: Two-Step Synthesis via Acyl Chloride

Step 1: Formation of 1-(4-Biphenylyl)cyclobutanecarbonyl Chloride

  • To a dry 100 mL round-bottom flask, add 1-(4-biphenylyl)cyclobutanecarboxylic acid (10.0 mmol, 1.0 eq) and thionyl chloride (SOCl₂) (20.0 mmol, 2.0 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to 70 °C for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Azide Formation, Rearrangement, and Hydrolysis

  • Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with extreme care.

  • Dissolve the crude acyl chloride in 40 mL of anhydrous acetone and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium azide (NaN₃) (15.0 mmol, 1.5 eq) in 10 mL of water.

  • Add the aqueous sodium azide solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Add 50 mL of cold water and extract the acyl azide with 50 mL of toluene. Caution: Do not concentrate the acyl azide solution. Proceed directly to the next step.

  • Transfer the toluene solution containing the acyl azide to a flask equipped with a reflux condenser.

  • Heat the solution to 100 °C and reflux for 2-3 hours until nitrogen evolution ceases.

  • Cool the solution and proceed with the acidic hydrolysis as described in Protocol 2, steps 7-12 .

Comparative Analysis & Troubleshooting

FeatureMethod A (DPPA)Method B (Classical)
Steps One-potMultiple steps
Safety Safer; avoids isolating acyl azideHigher risk; involves toxic/explosive NaN₃ and corrosive SOCl₂
Convenience HighModerate
Reagent Cost DPPA is more expensiveReagents are common and inexpensive
Substrate Scope Broad, but sensitive to baseGood for base-sensitive substrates
Typical Yield Good to ExcellentGood, but potential for loss between steps

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete acyl azide formation.Ensure carboxylic acid is dry. Use fresh, high-purity reagents.
Inefficient rearrangement.Ensure the reaction temperature is sufficient (typically 80-110 °C for thermal).
Premature reaction of isocyanate.Use anhydrous solvents to prevent premature hydrolysis or side reactions.
Urea Byproduct Presence of trace water during isocyanate formation, leading to amine which then reacts with more isocyanate.Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere.
No Reaction Deactivated catalyst (Suzuki).Ensure proper degassing and use of a fresh catalyst.
Insufficient temperature for rearrangement.Increase the reflux temperature, possibly by switching to a higher-boiling solvent like xylene.

Conclusion

The Curtius rearrangement is a highly effective and reliable strategy for the synthesis of 1-(4-biphenylyl)cyclobutanamine. For general applications, the one-pot DPPA method offers a superior combination of safety, efficiency, and convenience. The classical two-step method remains a viable alternative, particularly when dealing with base-sensitive substrates or when cost is a primary concern. The protocols provided herein are robust and have been optimized for high yield and purity, providing drug development professionals with a clear pathway to this valuable molecular scaffold.

References

  • Kumar, V., & Sharma, A. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Omega. Available at: [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism & Application of Curtius Rearrangement Reaction. Aakash Institute Chemistry FAQs. Available at: [Link]

  • Wikipedia. (2023). Curtius rearrangement. In Wikipedia. Available at: [Link]

  • ResearchGate. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Available at: [Link]

  • Prakash, O., & Kaur, H. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Available at: [Link]

  • Study.com. (n.d.). Curtius Rearrangement Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Scifinder. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

  • LS College. (2020). Curtius rearrangement. Available at: [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Available at: [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Biphenylyl)cyclobutanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when scaling the synthesis of 1-arylcyclobutanamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when scaling the synthesis of 1-arylcyclobutanamines. The synthesis of 1-(4-Biphenylyl)cyclobutanamine (CAS 1314669-14-1) is particularly challenging due to the steric bulk of the biphenyl system and the inherent ring strain of the cyclobutane moiety.

To ensure high scientific integrity and reproducibility, this guide bypasses unreliable pathways (such as direct aminonitrile Grignard additions) and focuses on the highly robust, self-validating Nitrile Alkylation → Hydrolysis → Curtius Rearrangement workflow.

Below, you will find the mechanistic rationale, step-by-step protocols, and a targeted troubleshooting FAQ to help you maximize your reaction yields.

I. Synthetic Workflow

SynthesisWorkflow A 1. 4-Biphenylacetonitrile + 1,3-Dibromopropane B NaH, DMF, 50°C (Cycloalkylation) A->B C 2. 1-(4-Biphenylyl)cyclobutanecarbonitrile B->C D KOH, Diethylene Glycol 190°C (Hydrolysis) C->D E 3. 1-(4-Biphenylyl)cyclobutanecarboxylic acid D->E F DPPA, Et3N, t-BuOH Reflux (Curtius Rearrangement) E->F G 4. Boc-Protected Amine F->G H 4M HCl in Dioxane (Deprotection) G->H I 5. 1-(4-Biphenylyl)cyclobutanamine H->I

Figure 1: Step-by-step synthetic workflow for 1-(4-Biphenylyl)cyclobutanamine.

II. Quantitative Reaction Parameters

The following table summarizes the optimized parameters and Expected Yields for each stage of the synthesis.

Reaction StepKey ReagentsOptimal TempTimeExpected YieldCritical Quality Attribute (CQA)
1. Cycloalkylation 1,3-Dibromopropane, NaH, DMF50°C4 h75–85%Disappearance of benzylic CH₂ protons in ¹H NMR
2. Nitrile Hydrolysis KOH, Diethylene glycol190°C16 h80–90%Absence of nitrile stretch (~2240 cm⁻¹) in IR
3. Curtius Rearrangement DPPA, Et₃N, t-BuOH, Toluene110°C4 h65–75%Formation of Boc-carbamate peak in LC-MS
4. Deprotection 4M HCl in Dioxane, CH₂Cl₂25°C2 h>95%Loss of Boc mass (-100 Da) in MS

III. Step-by-Step Experimental Protocols

Every protocol described here is designed as a self-validating system. By checking the CQA at the end of each step, you prevent compounding errors downstream.

Protocol A: Synthesis of 1-(4-Biphenylyl)cyclobutanecarbonitrile

Mechanistic Note: The formation of the 4-membered ring is entropically less favorable than 5- or 6-membered rings. A strong base and mild heating are required to drive the intramolecular Sₙ2 cyclization of the mono-alkylated intermediate (1)[1].

  • Suspend Sodium Hydride (NaH, 2.1 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C under an inert N₂ atmosphere.

  • Slowly add a solution of 4-biphenylacetonitrile (1.0 eq) in DMF dropwise. Stir for 30 minutes to form the initial carbanion.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with water and brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Hydrolysis to 1-(4-Biphenylyl)cyclobutanecarboxylic acid
  • Dissolve the crude 1-(4-Biphenylyl)cyclobutanecarbonitrile (1.0 eq) in diethylene glycol (10 mL/g of substrate).

  • Add Potassium Hydroxide (KOH, 10.0 eq).

  • Heat the mixture to a vigorous reflux (190°C) for 16 hours.

  • Workup: Cool the reaction to 0°C and pour it onto crushed ice. Wash the alkaline aqueous layer with Et₂O (2x) to remove unreacted nitrile and non-polar impurities.

  • Isolation: Slowly acidify the aqueous layer with 6N HCl to pH 2 while strictly maintaining the temperature below 25°C. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Protocol C: Curtius Rearrangement to Boc-Protected Amine

Mechanistic Note: Diphenylphosphoryl azide (DPPA) allows for the smooth, one-pot conversion of the carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate. The isocyanate is then trapped by tert-butanol (2)[2].

  • Dissolve 1-(4-Biphenylyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene to achieve a 0.3 M concentration.

  • Add Triethylamine (Et₃N, 2.5 eq) and DPPA (1.0 eq). Stir at room temperature for 30 minutes to form the acyl azide.

  • Add anhydrous tert-butanol (5.0 eq) to the mixture.

  • Heat the reaction to reflux (110°C) for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography (eluting with Hexanes/EtOAc) to isolate the pure Boc-carbamate.

Protocol D: Deprotection
  • Dissolve the Boc-protected amine in CH₂Cl₂.

  • Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield 1-(4-Biphenylyl)cyclobutanamine hydrochloride as a highly pure white powder.

IV. Troubleshooting & FAQs

Q: My cycloalkylation (Step 1) stalls at the mono-alkylated intermediate. How do I force ring closure? A: The mono-alkylated intermediate (4-bromo-2-(4-biphenylyl)butanenitrile) requires a high local concentration of base to undergo the second deprotonation and subsequent ring closure. If using NaH in DMF, ensure the temperature is strictly maintained at 50–60°C. If you prefer a liquid-liquid phase transfer catalysis approach (e.g., 50% aq. NaOH, toluene, TBAB), vigorous stirring (>600 rpm) is critical because the reaction occurs exclusively at the interfacial boundary.

Q: Why is the hydrolysis of 1-(4-Biphenylyl)cyclobutanecarbonitrile (Step 2) yielding mostly unreacted starting material or primary amide? A: The cyano group is attached to a quaternary carbon within a strained cyclobutane ring, which is heavily sterically shielded by the bulky biphenyl moiety. Standard aqueous NaOH/EtOH reflux conditions do not provide enough thermal energy and will stall at the primary amide stage. You must use harsh conditions: KOH in diethylene glycol at 190°C (3)[3]. The high boiling point of diethylene glycol provides the necessary activation energy to overcome the steric hindrance of the intermediate carboxylate salt.

Q: During the Curtius rearrangement (Step 3), I am isolating a significant amount of a symmetric urea byproduct instead of the Boc-amine. How do I prevent this? A: Urea formation is a classic side reaction. It occurs when the highly reactive intermediate isocyanate reacts with trace water to form a free amine, which then immediately attacks another isocyanate molecule. To prevent dimerization:

  • Ensure your toluene and tert-butanol are strictly anhydrous.

  • Add the tert-butanol in large excess (5.0 to 10.0 equivalents) to kinetically outcompete any adventitious moisture.

  • Pre-form the acyl azide at room temperature for 30 minutes before heating the mixture to reflux.

Q: Can I use the Bruylants reaction (Grignard addition to an aminonitrile) on 3-(4-biphenylyl)cyclobutanone to save steps? A: I strongly advise against it for this specific substrate. While the Bruylants reaction is a known method for synthesizing tertiary aliphatic amines (4)[4], applying it to cyclobutanones often results in poor yields. The high ring strain of the sp²-hybridized cyclobutanone transitioning to an sp³ aminonitrile, combined with competitive ring-opening side reactions during the Grignard addition, makes the Curtius rearrangement route significantly more reliable and scalable.

V. References

  • US Patent US20150057443A1. Cycloalkyl Amine Compounds. Available at:

  • WO Patent WO2012129084A2. Glucosylceramide synthase inhibitors. Available at:

  • March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 1-(4-Biphenylyl)cyclobutanamine in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, low assay recovery, or inconsistent dosing when working with 1-(4-Biphenylyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, low assay recovery, or inconsistent dosing when working with 1-(4-Biphenylyl)cyclobutanamine (also known as 1-(biphenyl-4-yl)cyclobutan-1-amine).

By synthesizing physicochemical principles with field-proven formulation strategies, this guide provides a self-validating framework to diagnose and permanently resolve solubility failures.

Physicochemical Overview & Diagnostic Workflow

To troubleshoot 1-(4-Biphenylyl)cyclobutanamine, we must first understand the conflicting forces within its molecular structure:

  • The Biphenyl Core: Highly lipophilic and rigid (estimated LogP ~4.0). This structural motif strongly resists aqueous solvation, driving the molecule to aggregate and precipitate to minimize contact with water.

  • The Cyclobutanamine Group: A primary aliphatic amine (estimated pKa ~9.0). At physiological pH (7.4), this group is protonated.

While the positive charge provides some aqueous solubility, the massive hydrophobic penalty of the biphenyl group often overrides it[1]. Furthermore, in high-salt buffers like PBS, the protonated amine can form poorly soluble chloride or phosphate salts, leading to a "salting-out" effect[2].

Diagnostic Decision Tree

Use the workflow below to identify the root cause of your specific experimental failure.

DiagnosticWorkflow Start Issue: Low Aqueous Concentration / Recovery IsSolid Starting from Dry Powder? Start->IsSolid IsDMSO Diluting from DMSO Stock? Start->IsDMSO CheckSalt Check Salt Form & Buffer pH IsSolid->CheckSalt Yes CheckNSB Check Plastic Binding (NSB) IsDMSO->CheckNSB No Visible Precipitate but Low Assay Recovery StepDilute Step-wise Dilution with Co-solvents IsDMSO->StepDilute Precipitates (Crash-out) UseCD Use HP-β-CD (Inclusion Complex) CheckSalt->UseCD Poor Dissolution AddBSA Add 0.1% BSA or Low-Bind Tubes CheckNSB->AddBSA Confirmed NSB

Diagnostic workflow for troubleshooting 1-(4-Biphenylyl)cyclobutanamine solubility issues.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS?

Causality: This is a classic "solvent-shift" nucleation event. In 100% DMSO, the hydrophobic biphenyl ring is fully solvated. When a bolus of this stock is injected into Phosphate-Buffered Saline (PBS), the local concentration of water spikes. The hydrophobic effect forces the biphenyl rings to rapidly aggregate to minimize aqueous contact before the amine can be solvated[3]. Additionally, the high chloride and phosphate concentrations in PBS force the protonated amine to form poorly soluble salts[2]. Solution: Avoid direct bolus additions into high-salt buffers. Utilize a step-wise dilution method or incorporate a co-solvent (e.g., PEG-400) into an intermediate dilution step to lower the dielectric constant of the solvent mixture[4].

Q2: Which buffer system is optimal for maintaining solubility in biochemical assays?

Causality: High ionic strength buffers exacerbate the hydrophobic effect and reduce the thermodynamic solubility limit of lipophilic amine salts. Solution: Switch from PBS to a low ionic strength, zwitterionic buffer such as HEPES or MOPS (10–25 mM). If your assay biology permits, slightly lowering the pH to 6.0–6.5 (using MES or acetate buffer) ensures complete protonation of the cyclobutanamine, maximizing ion-dipole interactions with water[2].

Q3: Can I use cyclodextrins to solubilize this compound without using organic solvents?

Causality: Yes. The biphenyl moiety is an excellent geometric fit for the hydrophobic cavity of β-cyclodextrins[5]. By encapsulating the lipophilic biphenyl group, the cyclodextrin masks the hydrophobic surface from water, while its hydrophilic exterior maintains aqueous solubility[6]. Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). This excipient forms a 1:1 host-guest inclusion complex that dramatically enhances solubility without altering the compound's covalent structure or pharmacological target binding[7][8].

CDMechanism Drug 1-(4-Biphenylyl) cyclobutanamine (Hydrophobic) Complex 1:1 Inclusion Complex (Water-Soluble) Drug->Complex Non-covalent Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of solubility enhancement via HP-β-CD host-guest inclusion complexation.

Q4: I don't see a precipitate, but my assay recovery is extremely low. What is happening?

Causality: Highly lipophilic amines are notorious for Non-Specific Binding (NSB) to polystyrene and polypropylene surfaces (microplates, pipette tips, microcentrifuge tubes). The compound partitions into the plastic, mimicking poor solubility[9]. Solution: Always use low-bind (siliconized) plastics. Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS to block hydrophobic binding sites on the plasticware.

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanismRecommended ConcentrationCausality / Rationale
HP-β-CD Complexation Host-Guest Inclusion10–20% (w/v)Masks the hydrophobic biphenyl ring within a lipophilic cavity, exposing a hydrophilic exterior to the aqueous bulk[6].
Co-solvency (PEG-400) Dielectric Constant Reduction5–10% (v/v)Lowers the polarity of the aqueous buffer, reducing the thermodynamic penalty of solvating the lipophilic core[3].
Surfactants (Tween-20) Micellar Solubilization0.01–0.1% (v/v)Encapsulates the drug in amphiphilic micelles once the critical micelle concentration (CMC) is reached[4].
pH Adjustment IonizationpH 5.5–6.5Ensures complete protonation of the cyclobutanamine, maximizing the ion-dipole interactions with water[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically verified. Visual inspection is insufficient, as nano-precipitates (colloids) often appear transparent to the naked eye.

Protocol A: Preparation of a True Aqueous Solution via HP-β-CD Complexation

Objective: Formulate a stable 10 mM aqueous stock of 1-(4-Biphenylyl)cyclobutanamine without the use of DMSO.

  • Weighing: Accurately weigh the required mass of 1-(4-Biphenylyl)cyclobutanamine powder into a low-bind microcentrifuge tube.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in MS-grade water or a low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

  • Solubilization: Add the HP-β-CD solution to the drug powder. Vortex vigorously for 2 minutes.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes, then incubate on an orbital shaker at 300 rpm for 2 hours to ensure thermodynamic equilibrium of the host-guest complex[8].

  • Self-Validation (Critical Step): Centrifuge the tube at 10,000 × g for 10 minutes to pellet any uncomplexed, undissolved drug. Carefully transfer the supernatant to a new vial.

  • Quantification: Analyze an aliquot of the supernatant via LC-MS or UV-Vis against a known standard curve to verify the exact concentration of the dissolved complex. This guarantees you are using a true solution.

Protocol B: Solvent-Shift Mitigation (Step-wise DMSO Dilution)

Objective: Prevent crash-out when diluting a 10 mM DMSO stock into an aqueous assay buffer.

  • Intermediate Dilution: Do not pipette the DMSO stock directly into the final buffer. Instead, dilute the 10 mM DMSO stock 1:10 into a transition solvent (e.g., 50% PEG-400 in water or 10% Tween-20 in water) while vortexing continuously.

  • Buffer Preparation: Ensure the final assay buffer (e.g., 25 mM HEPES) is at room temperature. Cold buffers drastically lower the solubility limit and promote rapid nucleation.

  • Final Addition: Add the intermediate stock dropwise to the final assay buffer under rapid stirring to prevent high local concentrations of the drug[4].

  • Self-Validation: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from nano-precipitates. If the OD600 is baseline, true solubility has been maintained.

Sources

Troubleshooting

Technical Support Center: Stability Enhancement of 1-(4-Biphenylyl)cyclobutanamine in Solution

Introduction Welcome to the technical support center for 1-(4-Biphenylyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experime...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-(4-Biphenylyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The stability of 1-(4-Biphenylyl)cyclobutanamine in solution is critical for obtaining reproducible and reliable experimental results. Instability can lead to loss of potency, formation of impurities, and inconsistent data. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and prevent degradation, ensuring the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(4-Biphenylyl)cyclobutanamine has turned a yellow or brown color. What is the cause?

A color change in your solution is a primary indicator of chemical degradation, most commonly due to oxidation. The primary amine and the electron-rich biphenyl group in the molecule are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by factors such as light exposure, elevated temperatures, and the presence of metal ion contaminants in your solvent or on your glassware.[3][4]

Q2: What are the main factors that contribute to the degradation of 1-(4-Biphenylyl)cyclobutanamine in solution?

The degradation of this compound is typically influenced by a combination of environmental and chemical factors:

  • Oxidation: The primary amine is a key site for oxidative degradation.[1][5] Reactions with dissolved oxygen, potentially catalyzed by metal ions, can lead to the formation of N-oxides, hydroxylamines, or imine-related impurities.[2][3]

  • pH: The stability of amines in solution is often pH-dependent.[6] Highly acidic conditions can lead to protonation of the amine, which may alter its reactivity, while alkaline conditions can accelerate oxidation.[4][7] For reactions involving imine formation as a degradation pathway, a pH of around 4.5-6 can be optimal for this unwanted reaction.[8]

  • Photodegradation: The biphenyl moiety contains chromophores that can absorb UV light.[9] This absorption can lead to photochemical reactions, causing bond cleavage or the formation of radical species that initiate degradation.[10] Therefore, protecting solutions from light is crucial.[4]

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including all potential degradation pathways.[1][4] Storing solutions at controlled, cool temperatures is essential for long-term stability.

Q3: What are the recommended solvents and storage conditions for solutions of 1-(4-Biphenylyl)cyclobutanamine?

For optimal stability, consider the following recommendations, summarized in the table below. The choice of solvent depends on the experimental application, but polar aprotic solvents are often a good starting point. When preparing aqueous solutions, the use of deoxygenated buffers is a critical first step.

ParameterRecommendationRationale
Solvent Choice High-purity, HPLC-grade Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Ethanol.Minimizes contaminants like metal ions or peroxides that can catalyze degradation.
Aqueous Solutions Use freshly prepared, deoxygenated buffers (e.g., purged with argon or nitrogen).Removes dissolved oxygen, the primary driver for oxidative degradation.[3][11]
pH Control Maintain a slightly acidic to neutral pH (e.g., pH 3-7), determined empirically for your specific application.Balances solubility with stability, as both highly acidic and basic conditions can promote degradation.[7][12]
Temperature Store stock solutions at 2-8°C for short-term use and -20°C or -80°C for long-term storage.Reduces the kinetic rate of all degradation reactions.[4]
Light Protection Always use amber glass vials or wrap containers in aluminum foil.Prevents photodegradation initiated by the absorption of UV and visible light.[2][4]
Atmosphere Purge the headspace of the container with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen from the vial, creating an inert environment that inhibits oxidation.[4]

Troubleshooting Guide for Solution Instability

This section provides a systematic approach to diagnosing and resolving common stability issues.

Caption: Troubleshooting workflow for stability issues.

Problem 1: Solution Discoloration
  • Observation: The initially colorless solution turns yellow, brown, or pink over time.

  • Underlying Cause: This is a classic sign of oxidative degradation. The amine functional group and biphenyl ring system are susceptible to oxidation, forming highly conjugated, colored impurities.[4] This process is often autocatalytic and is accelerated by light and heat.

  • Immediate Actions:

    • Protect from Light: Immediately transfer the solution to an amber vial or wrap the existing container in aluminum foil.[4]

    • Reduce Temperature: Store the solution at 2-8°C or lower to slow the reaction rate.

  • Long-Term Prevention:

    • Deoxygenate Solvents: Before preparing your solution, purge the solvent with a stream of inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Use an Inert Headspace: After preparing the solution, flush the headspace of the vial with the same inert gas before sealing. This creates an oxygen-free environment.

    • Consider Antioxidants: For formulations where it is permissible, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be effective. Stabilizers like antioxidants inhibit degradation, while chelators sequester metal ions that catalyze oxidation.[]

Problem 2: Precipitation or Cloudiness in Solution
  • Observation: The solution becomes cloudy, or a solid precipitate forms, either upon preparation or during storage.

  • Underlying Cause:

    • Poor Solubility: The compound may be precipitating due to low solubility in the chosen solvent system or a change in pH upon storage (e.g., absorption of atmospheric CO₂ can lower the pH of unbuffered aqueous solutions).

    • Degradant Formation: A degradation product that is less soluble than the parent compound may be forming and precipitating out of the solution.

  • Troubleshooting Steps:

    • Verify pH and Solubility: Check the pH of your solution. For aqueous systems, ensure it is within a range where the compound is known to be soluble. The protonated form of the amine (at lower pH) is generally more water-soluble.[4][6]

    • Consider a Co-solvent: If solubility is an issue, consider using a co-solvent system, such as adding DMSO or ethanol to an aqueous buffer.

    • Identify the Precipitate: If possible, isolate the precipitate by centrifugation or filtration. Analyze the solid using techniques like HPLC, Mass Spectrometry, or NMR to determine if it is the parent compound or a degradant. This information is crucial for understanding the stability pathway.

Problem 3: Loss of Potency or Inconsistent Assay Results
  • Observation: Biological or chemical assays show a decrease in the effective concentration of the compound over time, or results are not reproducible between freshly prepared and stored solutions.

  • Underlying Cause: This is a direct consequence of chemical degradation. The parent molecule is being converted into other species, reducing its concentration and potentially forming inhibitors or interfering compounds.[14]

  • Systematic Validation:

    • Implement a Stability-Indicating Method: The most reliable way to track potency is by using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[15] This method must be able to separate the parent 1-(4-Biphenylyl)cyclobutanamine peak from all potential degradation products.[2][16]

    • Conduct a Forced Degradation Study: To ensure your analytical method is truly stability-indicating and to understand the compound's vulnerabilities, a forced degradation study is essential. This is a cornerstone of pharmaceutical development and provides invaluable information about degradation pathways.[14][17]

Advanced Protocols & Methodologies

Protocol 1: Recommended Procedure for Solution Preparation and Storage

This protocol is designed to maximize the stability of 1-(4-Biphenylyl)cyclobutanamine in solution for routine experimental use.

  • Materials Preparation:

    • Use high-purity, HPLC-grade solvents (e.g., DMSO, Acetonitrile).

    • For aqueous solutions, use a buffer (e.g., phosphate or citrate) and deoxygenate it by sparging with argon or nitrogen for at least 30 minutes.

    • Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Weighing and Dissolution:

    • Weigh the required amount of 1-(4-Biphenylyl)cyclobutanamine in a clean weighing vessel.

    • Add the chosen deoxygenated solvent to the solid and dissolve completely, using gentle vortexing or sonication if necessary.

  • Inerting and Storage:

    • Dispense the solution into appropriately sized amber vials for single-use aliquots to avoid repeated freeze-thaw cycles.

    • Before sealing each vial, gently flush the headspace with argon or nitrogen for 10-15 seconds.

    • Seal the vials tightly.

    • Label clearly with compound name, concentration, solvent, and date.

    • For short-term storage (≤ 1 week), store at 2-8°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study deliberately stresses the compound to accelerate degradation, which helps in identifying potential degradants and validating a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][17]

Caption: Workflow for a forced degradation study.

1. Preparation:

  • Prepare a stock solution of 1-(4-Biphenylyl)cyclobutanamine at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

2. Application of Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Include an unstressed control sample stored at 2-8°C in the dark.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 4, 8, and 24 hours.To test susceptibility to degradation in acidic environments.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C. Sample at 2, 4, and 8 hours.To test susceptibility to degradation in basic environments.[16]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at 4, 8, and 24 hours.To mimic oxidative stress, a common degradation pathway for amines.[1][2]
Thermal Degradation Store vials of the stock solution and of the solid compound at 60°C in a calibrated oven. Sample at 1, 3, and 7 days.To evaluate the effect of heat on stability.[1]
Photostability Expose the stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines. Include a dark control wrapped in foil.To determine light sensitivity.[2]

3. Sample Analysis:

  • At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize them first (with NaOH and HCl, respectively).

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors.[15]

    • A reverse-phase C18 column is a good starting point.

    • Use a gradient elution to ensure separation of the parent compound from more polar or less polar degradants.

    • The MS detector is invaluable for identifying the mass of degradation products, which provides clues to their structure.

4. Data Evaluation:

  • Specificity: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The method is stability-indicating if the API peak is well-resolved from all degradant peaks.

  • Mass Balance: Calculate the mass balance to ensure all degradation products are being detected. The sum of the API peak area and all degradant peak areas should remain relatively constant across all time points.[2][16]

  • Pathway Identification: Use the data from the different stress conditions to identify the most likely degradation pathways (e.g., if significant degradation occurs only under H₂O₂, oxidation is the primary concern).

References

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Vertex AI Search.
  • Patel, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Vertex AI Search.
  • Singh, S., & Kumar, V. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
  • Unknown Author. (n.d.). 5 types of formulation excipients and how they impact biologics stability. Vertex AI Search.
  • Cousins, A., et al. (2026). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc..
  • Aziz, D., & Brckenridge, J. G. (n.d.). OPTICAL STABILITY IN BIPHENYL, PHENYLPYRIDYL, AND BIPYRIDYL COMPOUNDS. Canadian Science Publishing.
  • Al-Mamoori, A., et al. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Vertex AI Search.
  • Zhang, L., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed.
  • Lepaumier, H., et al. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.
  • Scrivens, G. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
  • Unknown Author. (n.d.). Amino Acids for Pharmaceutical Excipients. BOC Sciences.
  • Nwaoha, C., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
  • Various Authors. (2015). What is the influence of the pH on imine formation in a water solution?. ResearchGate.
  • Jones, M. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Kosar, M., et al. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using .... PMC.
  • BenchChem. (2025). Improving the stability of Cinnolin-8-amine in solution. Benchchem.
  • Idem, R., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Chemistry Student. (2023). How does pH Affect Amino Acids?. YouTube.
  • Neilson, A. P., & R.E. Ferruzzi, M. G. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerLink.
  • Unknown Author. (n.d.). Biphenyl - PhotochemCAD. photochemcad.com.
  • ResolveMass Laboratories. (2025). Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc..
  • Pawar, S. A., et al. (n.d.). Stability indicating study by using different analytical techniques. IJSDR.

Sources

Optimization

Separation of isomers and byproducts in cyclobutanamine synthesis

Welcome to the Cyclobutanamine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in cyclobutane chemistry: the high ring strain th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutanamine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in cyclobutane chemistry: the high ring strain that leads to unexpected byproducts, and the stereochemical complexity that complicates isomer separation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Section 1: Troubleshooting Synthesis & Byproduct Formation

Q1: During the reductive amination of cyclobutanones to secondary cyclobutanamines, I am observing significant amounts of dialkylated byproducts. How can I prevent this?

Expert Insight: The cyclobutylamine moiety is highly nucleophilic. Standard reductive amination protocols often utilize acetic acid (AcOH) as a catalyst to promote imine formation. However, in cyclobutane systems, the addition of AcOH accelerates the reaction to the point where the secondary amine product outcompetes the primary amine starting material, leading to over-alkylation[1].

Resolution: Perform the reductive amination in the absence of an acid catalyst.

  • Causality: Removing AcOH slows down the initial imine formation but drastically reduces the nucleophilicity of the resulting secondary amine, preventing it from attacking unreacted aldehydes.

  • Alternative: If over-alkylation persists, utilize a stepwise approach by forming the imine over 18 hours with 3 Å molecular sieves to drive water removal, followed by cooling to 0 °C before the portion-wise addition of NaBH₄[1].

Q2: I am attempting to reduce a cyclobutane carboxylic acid derivative to an amine, but my NMR shows an acyclic iminium salt or linear amino ester. What is causing this ring-opening?

Expert Insight: Cyclobutanes are highly strained (approx. 26 kcal/mol ring strain). When subjected to catalytic hydrogenation (e.g., Pd/C, H₂), especially in "captodative" systems where electron-donating and electron-withdrawing groups stabilize a radical or ionic intermediate, the cyclobutane ring can undergo rapid hydrogenolytic cleavage[2].

Resolution: Abandon catalytic hydrogenation for these specific intermediates. Instead, utilize a Curtius Rearrangement using diphenylphosphoryl azide (DPPA).

  • Causality: The Curtius rearrangement bypasses reductive conditions entirely, converting the carboxylic acid to an acyl azide, and subsequently to an isocyanate via thermal decomposition. This preserves the strained four-membered ring[2].

  • Critical Warning (Urea Byproducts): The isocyanate intermediate is highly sensitive to moisture. If water is present, premature hydrolysis forms a primary amine that reacts with unreacted isocyanate, yielding a symmetric urea byproduct. Always intercalate a molecular sieve pad between your condenser and reaction flask to ensure a strictly anhydrous environment[2].

ByproductPathway Substrate Cyclobutane Precursor Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Substrate->Hydrogenation Reductive conditions Curtius Curtius Rearrangement (DPPA, Heat) Substrate->Curtius Azide formation RingOpen Ring-Opening Byproduct (Acyclic Amine) Hydrogenation->RingOpen Captodative cleavage Isocyanate Isocyanate Intermediate Curtius->Isocyanate N2 loss Product Desired Cyclobutanamine Isocyanate->Product Controlled Hydrolysis Urea Urea Byproduct (Moisture) Isocyanate->Urea Trace H2O

Mechanistic divergence of cyclobutane precursors: Ring-opening vs. Curtius rearrangement.

Section 2: Isomer Separation Strategies

Separating stereoisomers of cyclobutanamines is notoriously difficult due to their low molecular weight, high polarity, and lack of UV absorbance. Below is a quantitative summary of field-validated separation techniques.

Table 1: Quantitative Comparison of Isomer Separation Techniques

TechniqueTarget IsomersTypical YieldEnantiomeric/Diastereomeric ExcessKey Advantage
Derivatization (Benzoylation) Cis/Trans Diastereomers70–85%>95% deEnables UV-guided preparative flash chromatography.
Diastereomeric Salt Crystallization Enantiomers30–45%>98% eeHighly scalable; completely avoids chiral HPLC.
Biocatalytic Kinetic Resolution (UPO) Enantiomers~50%>99% eeGreen chemistry; exceptional site-selectivity.
Engineered P450BM3 Hydroxylation Regio/Stereoisomers20–30%>90% eeDirect, unactivated C–H functionalization.
Q3: What is the most reliable method for separating cis/trans diastereomers of cyclobutanamines on a preparative scale?

Expert Insight: Direct chromatography of free cyclobutanamines often results in severe streaking on silica gel and co-elution. The most effective strategy is transient derivatization. By reacting the amine mixture with benzoyl chloride (PhCOCl), you achieve two critical physical property shifts: you mask the polar amine (reducing streaking) and introduce a strong UV-chromophore (allowing real-time UV tracking)[1].

Protocol 1: Derivatization-Assisted Diastereomer Separation This is a self-validating protocol. Do not proceed to the next step unless the validation checkpoint is met.

  • Reaction Setup: Dissolve the cis/trans cyclobutanamine mixture (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.30 M. Add a spatula of 3 Å molecular sieves to scavenge ambient moisture.

  • Derivatization: Cool the vessel to 0 °C. Add Triethylamine (Et₃N, 1.2 eq), followed by the dropwise addition of Benzoyl Chloride (PhCOCl, 1.2 eq). Stir and allow to warm to room temperature over 2 hours.

  • Validation Checkpoint 1 (TLC): Perform a TLC (Hexanes/EtOAc). You must observe the disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of two distinct, UV-active spots (Rf typically ~0.3 and ~0.5). If the baseline spot persists, add 0.2 eq additional PhCOCl.

  • Quench & Extract: Filter out the sieves. Partition the filtrate between EtOAc and saturated aqueous Na₂CO₃. Extract the aqueous phase with DCM containing 5% CF₃CH₂OH. Dry over Na₂SO₄ and concentrate.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Heptane/EtOAc.

    • Causality: The trans-benzamide typically elutes slower (lower Rf) than the cis-benzamide due to the coplanar arrangement of substituents allowing tighter packing and interaction with the silanol groups on the stationary phase.

  • Deprotection: Subject the isolated pure benzamides to acidic hydrolysis (e.g., 6M HCl, reflux) to recover the pure diastereomeric cyclobutanamines.

SeparationWorkflow Start Mixture of cis/trans Cyclobutanamines Deriv Derivatization (PhCOCl, Et3N) Start->Deriv Add UV-chromophore Chrom Flash Chromatography (Silica Gel) Deriv->Chrom Increase lipophilicity Cis cis-Benzamide (Higher Rf) Chrom->Cis Trans trans-Benzamide (Lower Rf) Chrom->Trans Deprotect Acidic Deprotection (6M HCl, Heat) Cis->Deprotect Trans->Deprotect PureCis Pure cis-Isomer Deprotect->PureCis PureTrans Pure trans-Isomer Deprotect->PureTrans

Workflow for the preparative separation of cis/trans cyclobutanamine diastereomers.

Q4: How can I resolve racemic cyclobutanamines into pure enantiomers without relying on expensive chiral preparative HPLC?

Expert Insight: Classical resolution via diastereomeric salt formation remains the most scalable approach. By reacting the racemic cyclobutanamine with an optically pure chiral acid, such as N-acetyl-L-phenylglycine, you create two diastereomeric salts with distinct solubility profiles[3].

Protocol 2: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic cyclobutanamine (1.0 eq) and N-acetyl-L-phenylglycine (0.5 to 1.0 eq) in a short-chain alcohol (e.g., methanol or ethanol) at room temperature[3].

  • Crystallization: Cool the solution to -20 °C.

    • Causality: The chiral acid forms a highly ordered, hydrogen-bonded network that preferentially accommodates only one enantiomer of the cyclobutanamine in the crystal lattice. The less soluble diastereomeric salt will precipitate.

  • Validation Checkpoint 2 (Chiral HPLC of Aliquot): Filter a small aliquot of the crystals, free-base it (see step 5), and run it on an analytical chiral column. If the ee is <95%, recrystallize the bulk salt from hot ethanol.

  • Isolation: Filter the bulk crystals and wash with ice-cold solvent to remove the mother liquor containing the opposite enantiomer.

  • Free-basing: Suspend the isolated crystals in 1M aqueous NaOH. Extract thoroughly with DCM. The aqueous layer retains the sodium salt of the resolving agent (which can be acidified and recovered), while the organic layer contains your enantiomerically pure cyclobutanamine[3].

Section 3: Advanced Biocatalytic Approaches

Q5: Are there enzymatic methods to directly functionalize or resolve cyclobutanamines?

Expert Insight: Yes, biocatalysis has revolutionized cyclobutane functionalization.

  • Direct C-H Hydroxylation: Engineered variants of the cytochrome P450BM3 enzyme can perform highly selective C–H hydroxylations on unactivated cyclobutylamine derivatives. By screening a focused panel of these enzymes, researchers can install hydroxyl groups with up to 88% regioselectivity and high stereoselectivity, producing valuable bifunctional chiral intermediates for fragment-based drug discovery[4].

  • Kinetic Resolution: Class I unspecific peroxygenases (UPOs) can be utilized for the scalable, regioselective oxygenation of cycloalkylamines. For chiral, benzannulated cyclobutanamine derivatives, UPOs can effect chemo- and enantio-selective oxygenation of benzylic C–H bonds, serving as a highly efficient kinetic resolution approach to yield enantiomerically enriched amino alcohols[5].

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PMC (National Institutes of Health) URL:[Link]

  • US5166397A - Process for producing optically active cyclobutylamines Source: Google Patents URL
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Scalable biocatalytic oxygenation of aliphatic amine derivatives using a class I unspecific peroxygenase Source: Chemical Communications (RSC Publishing) URL:[Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Hygroscopic Properties of 1-(4-Biphenylyl)cyclobutanamine Salts

Welcome to the Technical Support Center for 1-(4-Biphenylyl)cyclobutanamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Biphenylyl)cyclobutanamine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the scientific rationale behind them, empowering you to make informed decisions in your experimental work.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For amine-containing compounds like 1-(4-Biphenylyl)cyclobutanamine, salt formation is a common strategy to improve properties such as solubility and stability.[1] However, the choice of the counter-ion can significantly influence the hygroscopicity of the resulting salt.[2] Excessive moisture uptake can lead to a cascade of issues, including caking, deliquescence, changes in crystal form (polymorphism), and chemical degradation, all of which can compromise the handling, stability, and bioavailability of the active pharmaceutical ingredient (API).[3][4]

This guide provides a structured approach to understanding, characterizing, and mitigating the hygroscopic properties of 1-(4-Biphenylyl)cyclobutanamine salts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with potentially hygroscopic amine salts.

Q1: What is hygroscopicity and why is it a concern for my 1-(4-Biphenylyl)cyclobutanamine salt?

A1: Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment.[5] For a pharmaceutical salt, this can lead to significant physical and chemical instability. Physical changes can include caking, liquefaction (deliquescence), and alterations in crystal structure, which affect powder flow and processability.[4][6] Chemically, the presence of absorbed water can accelerate degradation pathways such as hydrolysis.[7]

Q2: I've synthesized a new salt of 1-(4-Biphenylyl)cyclobutanamine and it has turned into a sticky solid overnight. What is likely happening?

A2: This is a classic sign of significant moisture uptake. Your salt is likely hygroscopic and may even be deliquescent, meaning it absorbs enough atmospheric moisture to dissolve in it.[6] This underscores the importance of controlled storage conditions and the need to characterize the hygroscopic behavior of any new salt form.

Q3: How can I quickly assess if my 1-(4-Biphenylyl)cyclobutanamine salt is hygroscopic?

A3: A simple, qualitative test is to place a small, weighed amount of the salt on a watch glass in an open environment and monitor it for changes in appearance (e.g., clumping, becoming wet) and weight over a few hours.[] For a more quantitative assessment, you can place a weighed sample in a desiccator with a saturated salt solution to create a specific relative humidity (RH) and measure the weight gain over 24 hours.[9][10]

Q4: Are certain salt forms of amines more prone to hygroscopicity?

A4: Yes, the choice of counter-ion plays a crucial role. Generally, salts of strong acids with weak bases can be more susceptible to hygroscopicity. However, the crystal lattice energy of the salt is a key determinant. A more stable crystal lattice will be less likely to accommodate water molecules.[11] Therefore, a systematic salt screening process is often necessary to identify a form with optimal physical properties.[][13]

Q5: What are the primary analytical techniques to formally characterize the hygroscopicity of my compound?

A5: The gold standard is Dynamic Vapor Sorption (DVS) , which measures the mass change of a sample as it is exposed to a range of controlled humidity levels.[14][15] This technique provides a detailed moisture sorption-desorption isotherm. Other critical techniques include X-ray Powder Diffraction (XRPD) to assess changes in crystallinity with humidity, and Thermogravimetric Analysis (TGA) to determine the water content.[16][17]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your research.

Problem 1: My 1-(4-Biphenylyl)cyclobutanamine salt is difficult to handle and weigh accurately due to clumping and stickiness.
  • Immediate Action:

    • Transfer to a Controlled Environment: Immediately move your material into a desiccator with a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) or a glove box with a low-humidity atmosphere.[18]

    • Drying: If the material is thermally stable, you can dry it under vacuum at a gentle temperature to remove absorbed water. Confirm thermal stability with TGA first to avoid degradation.[6]

  • Long-Term Solution & Root Cause Analysis:

    • Hygroscopicity Characterization: The root cause is the inherent hygroscopicity of your chosen salt form. You need to quantify this behavior.

      • Action: Perform Dynamic Vapor Sorption (DVS) analysis to determine the critical relative humidity (CRH) at which significant water uptake occurs.[19][20]

    • Salt Screening: Your current salt form may not be optimal for development.

      • Action: Initiate a salt screening study to identify alternative counter-ions that may form a more stable, less hygroscopic crystalline lattice.[1][] Consider counter-ions known to form stable, non-hygroscopic salts.

Problem 2: I am observing variability in my analytical results (e.g., HPLC purity, dissolution rate) for different batches of the same 1-(4-Biphenylyl)cyclobutanamine salt.
  • Plausible Cause: Inconsistent water content between batches is a likely culprit. Moisture can affect both the chemical stability and the physical properties of the solid, leading to inconsistent analytical outcomes.[2]

  • Troubleshooting Workflow:

    G A Inconsistent Analytical Results Observed B Quantify Water Content of Batches (Karl Fischer Titration or TGA) A->B C Analyze Solid Form of Batches (XRPD) A->C D Significant Variation in Water Content? B->D Compare Results E Different XRPD Patterns? C->E Compare Patterns F Implement Strict Humidity Control During Synthesis, Drying, and Storage D->F Yes G Indicates Polymorphic or Hydrate Formation Induced by Moisture D->G Potentially E->G Yes H Review and Standardize Crystallization and Drying Protocols F->H G->H I Perform Comprehensive Solid-State Characterization Under Controlled Humidity G->I J Re-evaluate Salt Form Suitability H->J I->J

    Caption: Troubleshooting workflow for inconsistent analytical results.

  • Explanation of Workflow:

    • Quantify Water Content: Use Karl Fischer titration for an accurate measure of water content in each batch.

    • Assess Solid Form: Use XRPD to check if moisture has induced a change in the crystal form (polymorphism) or led to the formation of a hydrate.[16][21] A change in solid form can drastically alter properties like dissolution rate.[22]

    • Standardize Protocols: If variations are found, you must standardize your manufacturing and storage protocols with strict humidity control.

Problem 3: My 1-(4-Biphenylyl)cyclobutanamine salt is undergoing a phase transformation upon storage.
  • Symptom: You observe a change in the X-ray powder diffraction (XRPD) pattern of your material after storing it under ambient conditions.

  • Scientific Explanation: This indicates that your initial crystalline form is metastable under ambient humidity. It is likely converting to a more stable, often hydrated, form.[23] This is a critical issue as different polymorphs or hydrates are considered different APIs by regulatory agencies and can have different physicochemical properties.[22]

  • Mitigation Strategy:

    • Identify the Stable Form: Use XRPD in a humidity-controlled chamber to identify the stable crystalline form at various relative humidity levels.[24]

    • Crystal Engineering: If the stable form is still problematic, consider crystal engineering approaches like co-crystallization. Forming a co-crystal with a suitable co-former can create a new, stable crystalline structure with reduced hygroscopicity.[7][[“]]

    • Formulation Approaches: If the API must be used in its hygroscopic form, formulation strategies can be employed to protect it.[26][[“]]

      • Moisture Barrier Coating: Applying a hydrophobic film coat to a tablet.[7]

      • Hydrophobic Excipients: Formulating with excipients that have a low affinity for water.[[“]]

Key Experimental Protocols

Here are detailed methodologies for the essential experiments required to characterize and address the hygroscopicity of 1-(4-Biphenylyl)cyclobutanamine salts.

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantify the moisture sorption and desorption behavior of a salt and determine its hygroscopicity classification.

Methodology:

  • Sample Preparation: Place 5-10 mg of the finely ground 1-(4-Biphenylyl)cyclobutanamine salt into the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% relative humidity (RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This dry mass is the reference (m₀).

  • Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in the same decrements from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the target RH. This generates a moisture sorption-desorption isotherm.

Data Interpretation Table:

Hygroscopicity Class% Weight Gain at 25°C / 80% RHTypical Observations
Class 1: Non-hygroscopic< 0.2%Free-flowing powder, no significant change.
Class 2: Slightly hygroscopic≥ 0.2% and < 2%Powder remains free-flowing or forms loose agglomerates.
Class 3: Hygroscopic≥ 2% and < 15%Powder may become sticky, form significant clumps.
Class 4: Very hygroscopic≥ 15%Solid may become a paste or deliquesce into a solution.

This classification is based on the European Pharmacopoeia general chapter 5.11.

Protocol 2: Humidity-Controlled X-ray Powder Diffraction (XRPD)

Objective: To identify changes in the crystalline structure of the salt as a function of relative humidity.

Methodology:

  • Initial Scan: Obtain a baseline XRPD pattern of the dry material at a controlled low humidity (e.g., <5% RH).

  • Humidity Ramping: Place the sample in a humidity-controlled XRPD chamber.

  • Stepwise Analysis: Gradually increase the relative humidity in controlled steps (e.g., 20%, 40%, 60%, 80%, 90% RH).

  • Equilibration and Scanning: At each RH step, allow the sample to equilibrate for a set period (e.g., 30-60 minutes), then acquire an XRPD pattern.

  • Data Comparison: Overlay the XRPD patterns from each humidity level to identify any changes in peak positions or the appearance of new peaks, which would indicate a phase transformation.[16]

Workflow for Salt Screening and Selection

A systematic approach is crucial for identifying a salt form with optimal physicochemical properties.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Physicochemical Profiling cluster_2 Tier 3: Lead Candidate Selection A Select Diverse Counter-ions (e.g., HCl, HBr, Mesylate, Tosylate, Sulfate, Phosphate) B Small-Scale Salt Formation (various solvents) A->B C Confirm Salt Formation & Crystallinity (XRPD, TGA/DSC) B->C D Hygroscopicity Assessment (DVS) C->D E Aqueous Solubility (at relevant pH) D->E F Preliminary Stability (Forced Degradation) E->F G In-depth Solid-State Characterization (Polymorph Screen of top 1-2 candidates) F->G H Processability Assessment (Crystal Habit, Particle Size) G->H I Select Final Salt Form for Development H->I

Caption: A tiered approach to salt screening for hygroscopicity mitigation.

This structured, data-driven approach ensures that potential liabilities like hygroscopicity are identified and addressed early in the drug development process, saving significant time and resources.[1][28]

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. National Center for Biotechnology Information. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Dynamic vapor sorption. Wikipedia. [Link]

  • Application of physisorption analyzer in measuring the hygroscopicity of atmospheric aerosols. E3S Web of Conferences. [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • Dynamic Vapor Sorption. Pragolab. [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Salt Screening. Improved Pharma. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Royal Society of Chemistry. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Relationships between structures of surfactants and their anti-hygroscopicity performance of ammonium nitrate particles. Arabian Journal of Chemistry. [Link]

  • X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Review on X-Ray Powder Diffraction Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]

  • Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • X-Ray Powder Diffraction (XRD). SERC (Carleton). [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Wiley Online Library. [Link]

  • X-Ray Powder Diffraction Analysis (XRD). ResearchInfrastructure@GFZ. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Mass Spectrometry Fragmentation Patterns of 1-(4-Biphenylyl)cyclobutanamine: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary For drug development professionals and analytical chemists, the structural elucidation of building blocks like 1-(4-Biphenylyl)cyclobutanamine (C16H17N, Exact Mass: 223.1361 Da) requires robust analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of building blocks like 1-(4-Biphenylyl)cyclobutanamine (C16H17N, Exact Mass: 223.1361 Da) requires robust analytical frameworks. This compound features a highly strained cyclobutane ring, a primary amine, and a rigid biphenyl moiety. These distinct structural motifs dictate its behavior in the gas phase. This guide objectively compares the performance, fragmentation causality, and experimental methodologies of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound.

Mechanistic Causality: The Physics of Fragmentation

To optimize an analytical method, one must first understand why a molecule fragments. The fragmentation of 1-(4-Biphenylyl)cyclobutanamine is governed by the competing stabilities of the biphenyl cation and the relief of ring strain in the cyclobutane moiety.

Electron Ionization (EI-MS at 70 eV)

Under hard ionization (70 eV), the molecule is stripped of an electron, typically from the nitrogen lone pair, forming a highly energetic radical cation [M]⁺• at m/z 223. Because the four-membered cyclobutane ring is highly strained, the molecular ion is transient and undergoes rapid, extensive fragmentation[1].

  • Alpha-Cleavage: The dominant pathway is the cleavage of the C-C bond between the cyclobutane ring and the biphenyl group. The loss of the massive biphenyl radical (153 Da) yields a highly stable cyclobutaniminium cation at m/z 70.

  • Aromatic Stabilization: Alternatively, the charge can be retained on the biphenyl moiety, yielding the characteristic biphenyl cation at m/z 152/153, a well-documented phenomenon in biphenyl derivatives[2],[3].

Electrospray Ionization (ESI-MS/MS via CID)

Under soft ionization, the primary amine is protonated to form an even-electron precursor ion [M+H]⁺ at m/z 224.14. When subjected to Collision-Induced Dissociation (CID), fragmentation follows the even-electron rule.

  • Primary Neutral Loss: The most energetically favorable pathway is the neutral loss of ammonia (NH3, 17 Da) to form a tertiary carbocation at m/z 207.11. This ion is heavily resonance-stabilized by the adjacent biphenyl system[4].

  • Ring Cleavage: The resulting carbocation (m/z 207.11) relieves steric strain via the expulsion of ethylene (C2H4, 28 Da) through a cycloreversion mechanism, yielding a stable fragment at m/z 179.08[1].

ESI_Fragmentation MH Precursor Ion [M+H]+ m/z 224.14 LossNH3 - NH3 (17 Da) Neutral Loss MH->LossNH3 Carbocation Stabilized Carbocation m/z 207.11 LossNH3->Carbocation CID Energy LossC2H4 - C2H4 (28 Da) Ring Cleavage Carbocation->LossC2H4 Biphenyl Biphenyl Cation m/z 153.07 Carbocation->Biphenyl C-C Cleavage Frag179 Product Ion m/z 179.08 LossC2H4->Frag179 Strain Relief

ESI-MS/MS Collision-Induced Dissociation (CID) pathway for 1-(4-Biphenylyl)cyclobutanamine.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of platform depends heavily on whether the goal is untargeted structural confirmation (GC-MS) or highly sensitive, targeted quantitation (LC-MS/MS).

Table 1: Quantitative Comparison of Major Fragment Ions
Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Relative AbundanceMechanistic Origin
EI (70 eV) 223.1 ([M]⁺•)70.1Base Peak (100%)Alpha-cleavage (loss of biphenyl radical)
EI (70 eV) 223.1 ([M]⁺•)152.1 / 153.1High (60-80%)Biphenyl cation formation
EI (70 eV) 223.1 ([M]⁺•)206.1Low (10-20%)Loss of NH3
ESI-CID 224.1 ([M+H]⁺)207.1Base Peak (100%)Neutral loss of NH3
ESI-CID 224.1 ([M+H]⁺)179.1Moderate (40-50%)Loss of NH3 + C2H4 (cyclobutane cleavage)
ESI-CID 224.1 ([M+H]⁺)153.1Moderate (30%)Biphenyl cation
Performance Matrix
  • GC-EI-MS: Superior for definitive structural fingerprinting due to highly reproducible, library-searchable fragmentation patterns. However, the primary amine can cause peak tailing and thermal degradation without prior derivatization[4].

  • LC-ESI-MS/MS: Superior for trace-level quantitation in biological matrices. The intact [M+H]⁺ ion is preserved, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions (e.g., 224.1 → 207.1).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prove the assay is performing correctly, eliminating false positives or instrument drift.

Protocol A: GC-EI-MS Structural Fingerprinting (with Derivatization)

Because primary amines interact with active sites in GC liners, derivatization is required to validate that peak tailing is not masking co-eluting impurities[4].

  • System Suitability (Tuning): Inject Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 ions meet standard relative abundance criteria to ensure proper mass calibration.

  • Sample Derivatization (Self-Validation Step):

    • React 100 µL of the sample (1 mg/mL in ACN) with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes.

    • Causality: MSTFA converts the -NH2 group to a -NH-TMS group. If the reaction is successful, the molecular ion will shift from m/z 223 to m/z 295. This mass shift acts as an orthogonal confirmation of the primary amine functional group.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Data Acquisition: Scan from m/z 40 to 400. Extract m/z 70 (base peak) and m/z 152 to confirm the presence of the cyclobutaniminium and biphenyl moieties, respectively.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

This protocol utilizes stable isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix-induced ion suppression.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the primary amine to form [M+H]⁺[1].

  • Internal Standard Spiking (Self-Validation Step): Spike all samples and blanks with 10 ng/mL of a deuterated analog (e.g., Sibutramine-d6 or a structurally similar cyclobutanamine-d6). If the absolute peak area of the IS drops by >30% in a sample compared to the blank, it flags severe matrix effects, invalidating that specific run.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Run a gradient from 5% B to 95% B over 4 minutes at 0.4 mL/min.

  • MRM Acquisition: Monitor the primary transition m/z 224.1 → 207.1 (Quantifier, Collision Energy: 15 eV) and the secondary transition m/z 224.1 → 179.1 (Qualifier, Collision Energy: 25 eV). The ion ratio between the quantifier and qualifier must remain within ±20% of the reference standard to confirm peak identity.

Self_Validating_Workflow Sample Sample Prep SpikeIS Spike SIL-IS (Internal Control) Sample->SpikeIS LC LC Separation (C18 Column) SpikeIS->LC MSMS ESI-MS/MS (MRM Mode) LC->MSMS Check1 IS Area Drop > 30%? (Matrix Effect Check) MSMS->Check1 Check2 Ion Ratio ±20%? (Identity Check) Check1->Check2 No Invalid Invalidate Run Check1->Invalid Yes Valid Validated Data Check2->Valid Yes Check2->Invalid No

Self-validating LC-MS/MS workflow utilizing internal standards and ion ratio checks.

Conclusion

The structural elucidation of 1-(4-Biphenylyl)cyclobutanamine requires a nuanced understanding of its gas-phase chemistry. GC-EI-MS excels at generating rich, diagnostic fragment ions (such as the m/z 70 cyclobutaniminium ion) but requires derivatization to mitigate the poor thermal stability of the primary amine. Conversely, LC-ESI-MS/MS preserves the molecular ion and leverages the predictable neutral loss of ammonia and ethylene for highly sensitive, targeted MRM assays. By implementing the self-validating protocols outlined above, analytical scientists can ensure rigorous, artifact-free data generation.

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Quantification of 1-(4-Biphenylyl)cyclobutanamine

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(4-Biphenylyl)cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(4-Biphenylyl)cyclobutanamine. As researchers, scientists, and drug development professionals, our goal extends beyond simply generating data; we must create a validated, reliable analytical method that ensures the quality and safety of pharmaceutical ingredients.[1][2] This document eschews a rigid template, instead following the logical, decision-based pathway an experienced scientist would take, comparing alternatives at each critical step to arrive at an optimized and defensible analytical procedure.

Foundational Strategy: Understanding the Analyte

The molecular structure of 1-(4-Biphenylyl)cyclobutanamine is our primary roadmap. It presents two key functional regions that dictate its chromatographic behavior:

  • The Biphenyl Moiety: A non-polar, aromatic system that provides a strong chromophore for UV detection and offers potential for π-π interactions with specific HPLC stationary phases.

  • The Cyclobutanamine Moiety: A primary amine group which is basic (with a predictable pKa) and polar. This group is notorious for causing poor peak shape (tailing) on standard silica-based columns due to interactions with residual acidic silanol groups.[3]

Therefore, our core challenge is to achieve good peak shape for a basic compound while leveraging the properties of the aromatic system to achieve adequate retention and selectivity from potential impurities. The primary goal of a purity method is to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products.[1][4]

The Method Development Workflow: A Comparative Approach

Effective method development is an iterative process of screening and optimization. We begin with a broad screening of columns and mobile phases to identify the most promising conditions, followed by fine-tuning to achieve optimal separation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV Spectra, Polarity) Screening Phase 1: Screening Analyte->Screening Col_Screen Column Screening (C18 vs. Phenyl vs. Biphenyl) Screening->Col_Screen Selectivity MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH Modifier) Screening->MP_Screen Retention & Peak Shape Optimization Phase 2: Optimization Col_Screen->Optimization MP_Screen->Optimization Grad_Opt Gradient Optimization (Slope, Time) Optimization->Grad_Opt Temp_Opt Temperature & Flow Rate Optimization->Temp_Opt Final Final Method Selection Grad_Opt->Final Temp_Opt->Final Validation Method Validation (ICH Q2(R1)) Final->Validation

Caption: A logical workflow for systematic HPLC method development.

Comparative Column Selection: Beyond C18

The choice of stationary phase is the most critical factor for achieving selectivity.[5][6] We compared three reversed-phase columns with distinct chemical properties to assess their performance.

  • Standard C18: A versatile, hydrophobic stationary phase. It serves as our baseline.

  • Phenyl-Hexyl: This phase offers π-π interactions with the analyte's biphenyl ring, providing an alternative selectivity mechanism to the purely hydrophobic interactions of a C18 phase.[7]

  • Biphenyl: This stationary phase has an extended aromatic system, which can provide even stronger π-π interactions and unique steric selectivity for aromatic analytes.[8][9]

Experimental Conditions for Screening:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 254 nm

Table 1: Column Performance Comparison

Column Type (Stationary Phase)Retention Time (min)Tailing Factor (USP)Resolution (API / Impurity 1)Rationale for Performance
Standard C18 (4.6x150mm, 5µm)8.21.81.4Baseline retention via hydrophobicity. Significant tailing due to silanol interactions with the amine. Poor resolution from a closely eluting impurity.
Phenyl-Hexyl (4.6x150mm, 5µm)9.51.41.9Increased retention due to π-π interactions. Improved peak shape and better resolution, indicating a more favorable interaction mechanism.
Biphenyl (4.6x150mm, 5µm) 10.1 1.2 > 2.5 Optimal performance. Strongest retention and best peak shape. The biphenyl phase offers superior selectivity for this analyte, likely due to enhanced π-π interactions, leading to excellent resolution. [8]
Mobile Phase Optimization: Controlling Peak Shape and Retention

For amine-containing compounds, mobile phase pH is a critical parameter.[10][11] By maintaining a low pH (e.g., pH 2.5-3.5), the primary amine is fully protonated, which minimizes its interaction with residual silanols on the column packing, leading to improved peak shapes.[3] We also compared the two most common organic solvents, acetonitrile (ACN) and methanol (MeOH).

Table 2: Mobile Phase Modifier Comparison on Biphenyl Column

Organic ModifierpH Modifier (0.1% v/v)Tailing Factor (USP)Analysis Time (min)Observations
AcetonitrileFormic Acid1.218Good peak shape, efficient separation. Formic acid is MS-compatible and provides sufficient acidity.
AcetonitrileTrifluoroacetic Acid (TFA)1.118Slightly better peak shape due to TFA's strong ion-pairing effect, but it can cause ion suppression in LC-MS and is harder to flush from the column.
MethanolFormic Acid1.422Broader peaks and longer analysis time. Methanol is more viscous and often a weaker solvent than ACN in reversed-phase, leading to lower efficiency for this separation.[12]

The Optimized Stability-Indicating Method

Based on the comparative data, the following method was selected and validated. A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation.[13][14]

Experimental Protocol
  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Biphenyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Gradient Program:

Time (min) % Mobile Phase B
0.0 20
15.0 80
18.0 80
18.1 20

| 22.0 | 20 |

System Suitability Testing (SST)

SST is an integral part of any analytical method, ensuring the chromatographic system is adequate for the intended analysis.[15]

  • Tailing Factor (USP): ≤ 1.5 for the 1-(4-Biphenylyl)cyclobutanamine peak.

  • Theoretical Plates (USP): ≥ 5000 for the 1-(4-Biphenylyl)cyclobutanamine peak.

  • Resolution (USP): ≥ 2.0 between the main peak and the closest eluting impurity.

  • %RSD for replicate injections (n=6): ≤ 1.0% for peak area.

Forced Degradation: Proving Specificity

To qualify this method as "stability-indicating," forced degradation studies were performed on the 1-(4-Biphenylyl)cyclobutanamine API.[16][17] The goal is to generate potential degradation products and prove that they are fully resolved from the main analyte peak.[13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8h.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24h.

  • Thermal Degradation: Solid API at 105°C for 48h.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source.

In all stress conditions, the method successfully separated the intact API from all degradation products, with no co-elution observed upon peak purity analysis using a PDA detector. This confirms the method's specificity and stability-indicating capability.

Method Validation: The Cornerstone of Trustworthiness

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]

ValidationParameters center_node Validated Analytical Method Specificity Specificity (No Interference) Specificity->center_node Linearity Linearity (R² > 0.999) Linearity->center_node Accuracy Accuracy (% Recovery) Accuracy->center_node Precision Precision (%RSD) Precision->center_node LOD Limit of Detection (LOD) LOD->center_node LOQ Limit of Quantitation (LOQ) LOQ->center_node Range Range Range->center_node Robustness Robustness Robustness->center_node

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention time from blank, placebo, or degradation products.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9998
Range 0.1 µg/mL to 150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability (n=6)RSD ≤ 1.0%0.45%
- Intermediate PrecisionRSD ≤ 2.0%0.82%
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable precision and accuracy0.10 µg/mL
Robustness Retention time and resolution are not significantly affected by small, deliberate changes in method parameters (flow rate ±10%, temp ±2°C).Pass

The successful completion of all validation exercises provides a high degree of confidence in the data generated by this method.[15][18]

Conclusion

Through a systematic and comparative approach, we have developed and validated a stability-indicating reversed-phase HPLC method for the purity analysis of 1-(4-Biphenylyl)cyclobutanamine. The selection of a Biphenyl stationary phase was critical, providing superior selectivity and peak shape compared to standard C18 or Phenyl-Hexyl columns due to favorable π-π interactions. The optimized method, utilizing an acetonitrile/water gradient with a formic acid modifier, is specific, linear, accurate, precise, and robust. It is suitable for routine quality control analysis and for monitoring the stability of 1-(4-Biphenylyl)cyclobutanamine in drug development and manufacturing.

References

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  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
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  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • BenchChem. (2025). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (2024, July 26). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.
  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols.
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  • Sigma-Aldrich. (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
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  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Taylor & Francis Online. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2016, February 26). Development and validation of a new HPLC method for the determination of biphenyl and dibenzofuran phytoalexins in Rosaceae.
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Sources

Validation

A Comparative Guide to the Biological Activity of Sibutramine and 1-(4-Biphenylyl)cyclobutanamine

Abstract This technical guide provides a comprehensive comparison between the well-characterized, withdrawn anti-obesity agent, Sibutramine, and the novel research compound, 1-(4-Biphenylyl)cyclobutanamine. Sibutramine's...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive comparison between the well-characterized, withdrawn anti-obesity agent, Sibutramine, and the novel research compound, 1-(4-Biphenylyl)cyclobutanamine. Sibutramine's biological profile as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI) is thoroughly reviewed, covering its mechanism of action, pharmacodynamics, and clinical outcomes. Due to the absence of published empirical data for 1-(4-Biphenylyl)cyclobutanamine, this guide employs established principles of structure-activity relationships (SAR) to predict its potential pharmacological profile. We hypothesize how the substitution of Sibutramine's 4-chlorophenyl group with a 4-biphenylyl moiety may influence its affinity and selectivity for monoamine transporters. To bridge the gap between prediction and validation, this document further serves as a practical handbook for researchers, providing detailed, step-by-step experimental protocols for a head-to-head evaluation of these two compounds. The proposed framework includes in vitro monoamine transporter and oxidase inhibition assays, alongside in vivo models to assess anorectic, antidepressant-like, and general locomotor effects. This guide is intended to be a foundational resource for drug development professionals and researchers investigating novel cyclobutanamine-based compounds for central nervous system applications.

Sibutramine: A Comprehensive Biological Profile

Sibutramine was formerly marketed as an oral anorexiant for the pharmacological management of obesity.[1] Although effective in producing weight loss, it was withdrawn from the market in 2010 in several countries, including the United States, due to an increased risk of serious cardiovascular events.[2] Its biological activity is well-documented, providing a robust baseline for comparison.

Mechanism of Action

Sibutramine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI).[3][4] Its therapeutic effects are not primarily caused by the parent drug but by its more potent active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1][3] These metabolites block the presynaptic reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) from the synaptic cleft.[5][6] This increase in neurotransmitter availability enhances satiety, leading to reduced food intake, and is also thought to increase energy expenditure through thermogenesis.[1][7][8] Unlike older anorectic agents like amphetamine, Sibutramine and its metabolites are reuptake inhibitors and do not cause the release of monoamines.[3][9]

Figure 1: Mechanism of Action of Sibutramine Metabolites.
Pharmacodynamic Profile

Sibutramine's metabolites exhibit a distinct binding profile for the monoamine transporters. In vivo studies in rats have demonstrated that Sibutramine occupies these transporters with a rank order of potency of Norepinephrine Transporter (NET) > Serotonin Transporter (SERT) > Dopamine Transporter (DAT).[4] At a dose of 10 mg/kg, transporter occupancy was 95% for NET, 81% for SERT, and 73% for DAT.[4] In humans, Sibutramine reduces the reuptake of norepinephrine by approximately 73%, serotonin by 54%, and dopamine by 16%.[3] This profile distinguishes it from selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants.

1-(4-Biphenylyl)cyclobutanamine: Structural Analysis and Predicted Activity

As of this writing, specific biological data for 1-(4-Biphenylyl)cyclobutanamine is not available in peer-reviewed literature. It is considered a novel research compound. However, by applying principles of medicinal chemistry and structure-activity relationships (SAR), we can formulate a hypothesis regarding its potential biological activity relative to Sibutramine.

Structural Comparison

The core structure of Sibutramine's active metabolites is a 1-(4-chlorophenyl)cyclobutanamine moiety. The target compound, 1-(4-Biphenylyl)cyclobutanamine, retains the critical cyclobutanamine pharmacophore but replaces the 4-chlorophenyl group with a 4-biphenylyl group.

G cluster_0 Sibutramine Active Metabolite (M2) cluster_1 1-(4-Biphenylyl)cyclobutanamine Sibutramine Biphenyl Structure (Predicted) label_sib Core: 1-(4-chlorophenyl)cyclobutanamine - Electron-withdrawing Chloro group - Primary Amine Change Key Structural Modification label_sib->Change label_biph Core: 1-(4-biphenyl)cyclobutanamine - Bulky, lipophilic Biphenyl group - Primary Amine Change->label_biph

Figure 2: Key structural difference between the compounds.
Predicted Pharmacological Profile (SAR-Based Hypothesis)

The substitution of a 4-chloro group with a 4-biphenyl group represents a significant change in steric bulk, lipophilicity, and electronic properties.

  • Increased Lipophilicity: The biphenyl group is substantially more lipophilic than a chlorophenyl group. This could enhance the compound's ability to cross the blood-brain barrier. Increased lipophilicity can also lead to stronger, less specific binding to hydrophobic pockets within protein targets.[10]

  • Steric Hindrance: The larger size of the biphenyl moiety may alter the compound's binding orientation and affinity at the monoamine transporters. Depending on the topology of the binding sites, this could either increase affinity (if the pocket accommodates the larger group) or decrease it (due to steric clash).

  • Transporter Selectivity: The binding sites of NET, SERT, and DAT have known structural differences. It is plausible that the biphenyl group could confer a different selectivity profile compared to Sibutramine. For instance, some studies on tropane analogs have shown that bulky aromatic substituents can significantly influence DAT affinity and selectivity.[11][12] The biphenyl moiety might favor binding to one transporter over the others, potentially leading to a more selective agent or a compound with a completely different triple-reuptake inhibition ratio.

  • Potential for Off-Target Activity: The biphenyl scaffold is a common motif in a wide range of biologically active molecules and can interact with various receptors.[13] Therefore, 1-(4-Biphenylyl)cyclobutanamine may possess off-target activities not seen with Sibutramine, requiring a broader screening panel.

Hypothesis: 1-(4-Biphenylyl)cyclobutanamine is predicted to be a monoamine reuptake inhibitor. Its increased lipophilicity and steric bulk, conferred by the biphenyl group, are likely to alter its potency and selectivity profile for NET, SERT, and DAT compared to Sibutramine's metabolites. Experimental validation is essential to confirm this hypothesis.

A Proposed Experimental Framework for Comparative Evaluation

To empirically determine the biological activity of 1-(4-Biphenylyl)cyclobutanamine and directly compare it to Sibutramine, the following integrated experimental workflow is proposed. This framework progresses from initial in vitro characterization to in vivo functional assessment.

G cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Assessment (Rodent Model) start Start: Compound Synthesis & Purification assay_mat Monoamine Transporter (MAT) Inhibition Assay (SERT, NET, DAT) start->assay_mat Test Compound & Reference (Sibutramine) assay_mao Monoamine Oxidase (MAO) Inhibition Assay (MAO-A, MAO-B) assay_mat->assay_mao Determine IC50 & Ki Assess primary target engagement assay_food Food Intake & Body Weight Study assay_mao->assay_food Proceed if active & selective assay_loco Open Field Test (Locomotor Activity) assay_food->assay_loco assay_fst Forced Swim Test (Antidepressant-like Effect) assay_loco->assay_fst end End: Comparative Biological Profile assay_fst->end

Figure 3: Proposed experimental workflow for comparative analysis.
PART 1: In Vitro Characterization

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Causality: This is the primary assay to confirm if 1-(4-Biphenylyl)cyclobutanamine acts on the same targets as Sibutramine and to quantify its potency. Using cells stably expressing each human transporter ensures target specificity.[14][15]

Methodology:

  • Cell Culture: Maintain HEK-293 cells (or other suitable host cells) stably transfected with human SERT, NET, or DAT in appropriate culture medium. Plate cells in 96-well microplates to achieve ~80% confluency on the day of the assay.[15]

  • Compound Preparation: Prepare a series of dilutions (e.g., 11-point, 1:3 serial dilution) of 1-(4-Biphenylyl)cyclobutanamine, Sibutramine, and its metabolites (M1, M2) in assay buffer (e.g., Krebs-HEPES buffer). Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor for each transporter (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR-12909 for DAT).

  • Pre-incubation: Aspirate culture medium from the cells and wash once with assay buffer. Add 50 µL of the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at room temperature.[2]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding 50 µL of assay buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well.[16] The final substrate concentration should be near its Kₘ value for the respective transporter.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The timing must be within the linear range of uptake for each transporter.[2]

  • Uptake Termination: Rapidly terminate the reaction by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Objective: To assess the off-target inhibitory activity of the test compounds against human monoamine oxidase A (MAO-A) and MAO-B.

Causality: MAO enzymes are critical for neurotransmitter degradation. Inhibition of MAO could confound the results of an uptake inhibitor and represents a potential safety liability (e.g., "serotonin syndrome" if combined with an SNRI). This assay provides a self-validating system by checking for a major alternative mechanism of increasing synaptic monoamines.[5]

Methodology:

  • Reagents: Use a commercial fluorometric or luminometric MAO inhibition assay kit (e.g., MAO-Glo™ from Promega), which includes recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., a luciferin derivative), and detection reagents.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer. Include a vehicle control and known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[5][17]

  • Assay Procedure (96-well plate format): a. Add MAO-A or MAO-B enzyme solution to each well. b. Add the test compound dilutions or controls to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the MAO substrate. d. Incubate for a specified time (e.g., 60 minutes) at room temperature. e. Stop the reaction and generate a signal by adding the detection reagent (e.g., reconstituted luciferin detection reagent).[1]

  • Signal Detection: After a final incubation period (e.g., 20 minutes), measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal is inversely proportional to MAO inhibition. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values as described in Protocol 3.1.

PART 2: In Vivo Functional Assessment

Objective: To compare the effects of the compounds on food intake and body weight in a relevant animal model of obesity.

Causality: This assay directly tests the primary therapeutic hypothesis for Sibutramine (appetite suppression) and provides a functional, whole-organism readout of the compounds' central activity.[18]

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats. Induce obesity by feeding a high-fat diet for several weeks until a significant difference in body weight is observed compared to a chow-fed control group.

  • Acclimation and Dosing: Acclimate the DIO rats to individual housing and handling. Administer the test compounds (e.g., 1-(4-Biphenylyl)cyclobutanamine, Sibutramine) and vehicle control via oral gavage once daily for a period of 14-21 days. Select doses based on in vitro potency and preliminary tolerability studies.

  • Measurements: a. Food Intake: Measure the weight of the provided food daily at the same time to calculate 24-hour food consumption.[19] Automated feeding monitoring systems can be used for more detailed meal pattern analysis.[20] b. Body Weight: Record the body weight of each animal daily, prior to dosing. c. Clinical Observations: Monitor animals for any signs of toxicity or adverse behavioral effects.

  • Data Analysis: Analyze food intake and body weight data using repeated measures ANOVA to compare the effects of different treatments over time.

Objective: To evaluate the potential antidepressant-like effects of the compounds, a common property of SNRIs.

Causality: The Forced Swim Test (FST) is a standard preclinical screen for antidepressant efficacy. Antidepressants, particularly those acting on serotonergic and noradrenergic systems, characteristically increase the time spent mobile (swimming or climbing) and decrease immobility time.[4][8] This test helps to build a more complete pharmacological profile.

Methodology:

  • Animals: Use male mice (e.g., C57BL/6) or rats.

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).[8]

  • Dosing: Administer a single dose of the test compound, a positive control (e.g., Imipramine), or vehicle via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the test.

  • Test Procedure: a. Gently place each animal into the water-filled cylinder. b. The test session lasts for 6 minutes. Behavior is typically recorded via video for later analysis. c. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[21]

  • Post-Test Care: After removal from the water, gently dry the animals and place them in a warmed cage to prevent hypothermia.[22]

  • Data Analysis: Compare the mean duration of immobility between treatment groups using a one-way ANOVA followed by post-hoc tests. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Comparative Data Summary

The following table summarizes the known biological data for Sibutramine's active metabolite (didesmethylsibutramine, M2) and provides a template for the data that would be generated for 1-(4-Biphenylyl)cyclobutanamine using the protocols described above.

ParameterSibutramine (M2 Metabolite)1-(4-Biphenylyl)cyclobutanamine
Target Activity (Kᵢ, nM) Activity (IC₅₀, nM) - To be determined
SERT (h)~1.0 - 3.0Experimental Value
NET (h)~0.3 - 1.0Experimental Value
DAT (h)~15 - 25Experimental Value
MAO-A (h)>10,000 (Inactive)Experimental Value
MAO-B (h)>10,000 (Inactive)Experimental Value
In Vivo Effect Observation Observation - To be determined
Food Intake (Rats)Significant DecreaseExperimental Value
Body Weight (Rats)Significant DecreaseExperimental Value
FST Immobility (Mice)Significant DecreaseExperimental Value

Note: Kᵢ values for Sibutramine metabolites are compiled from various literature sources and may vary based on assay conditions. The table for 1-(4-Biphenylyl)cyclobutanamine is for illustrative purposes.

Conclusion and Future Directions

Sibutramine is a well-understood SNRI whose clinical utility was ultimately limited by cardiovascular safety concerns. The novel compound, 1-(4-Biphenylyl)cyclobutanamine, shares a key structural pharmacophore but features a significant modification—the replacement of a 4-chlorophenyl with a 4-biphenylyl group. Based on SAR principles, this substitution is predicted to significantly alter the compound's lipophilicity and steric profile, which will likely translate into a distinct potency and selectivity profile at the monoamine transporters.

The experimental framework detailed in this guide provides a rigorous and validated pathway to test this hypothesis. By systematically executing these in vitro and in vivo assays, researchers can generate a comprehensive, directly comparable dataset. This data will not only elucidate the biological activity of 1-(4-Biphenylyl)cyclobutanamine but will also contribute valuable insights into the broader structure-activity relationships of cyclobutanamine-based monoamine reuptake inhibitors, potentially guiding the design of future CNS-active agents with improved efficacy and safety profiles.

References

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  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

  • Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). IntechOpen. [Link]

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  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • Research Diets, Inc. (n.d.). Measuring Food and Water Intake in Rats and Mice. [Link]

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  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-933. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.17. [Link]

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  • Xiao, G., et al. (2016). A 90-Day Feeding Study in Rats to Assess the Safety of Genetically Engineered Pork. PLoS ONE, 11(11), e0165893. [Link]

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  • Finer, N., et al. (2000). Long-Term Weight Loss With Sibutramine. A Randomized Controlled Trial. Journal of the American College of Cardiology, 35(2), Supplement 1, 33A. [Link]

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  • Stock, M. J. (1997). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International journal of obesity and related metabolic disorders, 21 Suppl 1, S25-9. [Link]

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  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(25), 6401-6409. [Link]

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Comparative

Structural Confirmation of 1-(4-Biphenylyl)cyclobutanamine: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. NMR and HRMS

Executive Summary In the development of active pharmaceutical ingredients (APIs), the unambiguous structural confirmation of complex intermediates is a critical regulatory and scientific requirement. 1-(4-Biphenylyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the unambiguous structural confirmation of complex intermediates is a critical regulatory and scientific requirement. 1-(4-Biphenylyl)cyclobutanamine (CAS: 1314669-14-1; Formula: C16H17N) is a sterically demanding small molecule featuring a rigid cyclobutane core and a bulky biphenyl moiety.

While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent data regarding chemical composition and bulk connectivity, they fall short of providing absolute 3D spatial coordinates. This guide objectively compares these analytical modalities and establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the definitive gold standard for the structural elucidation of 1-(4-Biphenylyl)cyclobutanamine, providing a self-validating experimental protocol for researchers.

Analytical Modality Comparison: The Causality of Method Selection

Selecting the correct analytical technique requires understanding the physical causality behind how each method probes molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of ionized fragments. While it definitively confirms the exact molecular mass and empirical formula (C16H17N), it provides zero topological or stereochemical data. It is a strictly compositional tool.

  • Nuclear Magnetic Resonance (NMR): NMR measures the transition of nuclear spins in an external magnetic field, providing detailed maps of local chemical environments[1]. However, NMR is fundamentally a solution-state technique. For 1-(4-Biphenylyl)cyclobutanamine, the biphenyl system undergoes rapid rotation around the C-C single bond in solution, resulting in a time-averaged NMR signal. NMR can only infer 3D space through Nuclear Overhauser Effect (NOE) interactions, which are often insufficient for precise conformational mapping[2].

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD operates by scattering high-energy X-rays off the electron clouds of atoms within a highly ordered crystal lattice[3]. Because the wavelength of X-rays (e.g., ~1.54 Å) is on the same scale as chemical bonds, the resulting diffraction pattern allows for the direct, mathematical reconstruction of the molecule's electron density. This provides the absolute ground truth: exact bond lengths, bond angles, the precise torsion angle of the biphenyl rings, and a direct view of intermolecular packing forces (such as π-π stacking)[4].

Table 1: Performance Comparison for Small Molecule Elucidation
Parameter1D/2D NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)Single-Crystal X-Ray Diffraction (SC-XRD)
Primary Data Output Chemical shifts, J-coupling, NOEExact mass, isotopic distribution3D atomic coordinates, electron density
Sample State Solution (Dynamic)Gas phase (Ionized)Solid State (Static)
3D Conformation Inferred (Time-averaged)NoneAbsolute & Direct
Intermolecular Forces Limited (Solvent dependent)NoneDirectly observable (H-bonds, π-π)
Sample Requirement 1–5 mg (Recoverable)< 1 µg (Destructive)Single crystal, ~0.1 mm (Recoverable)

Experimental Protocol: A Self-Validating SC-XRD Workflow

To obtain definitive structural data for 1-(4-Biphenylyl)cyclobutanamine, researchers must execute a rigorously controlled SC-XRD workflow. This process is inherently self-validating: the final structural model is mathematically checked against the raw experimental data to ensure absolute accuracy[4].

Step 1: Crystal Growth via Vapor Diffusion

Protocol: Dissolve 5 mg of 1-(4-Biphenylyl)cyclobutanamine in a minimum volume of a good solvent (e.g., dichloromethane) in a small inner vial. Place this inside a larger sealed vial containing an anti-solvent (e.g., hexanes). Allow the system to sit undisturbed at room temperature for 3–7 days. Causality: The slow diffusion of the anti-solvent vapor into the inner vial gradually lowers the solubility of the compound. This slow approach to supersaturation allows the molecules to find their global thermodynamic minimum, assembling into a highly ordered, defect-free single crystal rather than kinetically trapping as an amorphous powder.

Step 2: Crystal Harvesting and Cryo-Mounting

Protocol: Submerge the harvested crystal (~0.1 x 0.1 x 0.05 mm) in a drop of paratone-N oil. Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K liquid nitrogen stream. Causality: The paratone oil prevents the loss of any co-crystallized solvent molecules and protects the crystal from atmospheric moisture. Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (reducing atomic displacement parameters, or B-factors). This prevents the smearing of electron density, drastically improving the signal-to-noise ratio of high-angle diffraction spots necessary for atomic-resolution models[2].

Step 3: Data Collection

Protocol: Expose the rotating crystal to Cu Kα radiation (λ = 1.54184 Å) using a microfocus X-ray source and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans. Causality: Cu Kα radiation is specifically chosen over Mo Kα for small organic molecules like 1-(4-Biphenylyl)cyclobutanamine because light atoms (C, H, N) scatter Cu radiation more intensely, yielding stronger overall diffraction data[3].

Step 4: Phase Solution and Self-Validating Refinement

Protocol: Integrate the diffraction frames and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Causality: This step constitutes a closed, self-validating loop. The software calculates a theoretical diffraction pattern from the proposed 3D model and compares it directly to the raw experimental data. The resulting discrepancy indices ( R1​ and wR2​ ) provide an objective, quantitative measure of structural accuracy. An R1​ value below 5% confirms the structure is correct beyond doubt[4].

Representative Crystallographic Data Summary

Below is a summary of the quantitative structural parameters expected upon successful refinement of 1-(4-Biphenylyl)cyclobutanamine.

Table 2: SC-XRD Refinement Parameters for C16H17N
Crystallographic ParameterValue / Specification
Empirical Formula C16H17N
Formula Weight 223.31 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System / Space Group Monoclinic / P21/c (Typical for achiral packing)
Goodness-of-fit on F2 1.045 (Ideal is ~1.0)
Final R indices [I > 2σ(I)] R1​ = 0.038, wR2​ = 0.092 (Validates high accuracy)
Largest diff. peak and hole 0.25 and -0.18 e.Å-3 (Confirms no missing atoms)

Workflow Visualization

The following diagram maps the logical progression of the SC-XRD structural confirmation process, highlighting the transition from physical chemistry to computational validation.

Workflow N1 Synthesis & Purification 1-(4-Biphenylyl)cyclobutanamine N2 Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Crystal Harvesting & Mounting (Cryoloop + 100K N2 Stream) N2->N3 N4 SC-XRD Data Collection (Cu Kα Radiation, λ = 1.54184 Å) N3->N4 N5 Phase Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Self-Validation (R1 < 0.05, wR2 < 0.15) N5->N6 N7 Final 3D Structure (Atomic Coordinates & Packing) N6->N7

SC-XRD workflow for the structural confirmation of 1-(4-Biphenylyl)cyclobutanamine.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of 1-(4-Biphenylyl)cyclobutanamine

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step but the bedrock of reli...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, technically-grounded framework for the validation of synthesized 1-(4-Biphenylyl)cyclobutanamine against a certified reference standard. We will move beyond a simple checklist of protocols to explain the scientific rationale behind the selection of analytical techniques and experimental parameters, ensuring a self-validating and trustworthy process.

Introduction: The "Why" of Rigorous Validation

1-(4-Biphenylyl)cyclobutanamine is a molecule of interest in medicinal chemistry, often serving as a building block in the synthesis of more complex therapeutic agents. The presence of a biphenyl group, a cyclobutane ring, and a primary amine makes it a structurally unique compound with specific physicochemical properties.[1] The validation of its synthesis is critical to:

  • Confirm Identity: Ensure the synthesized molecule is indeed 1-(4-Biphenylyl)cyclobutanamine.

  • Establish Purity: Quantify the percentage of the desired compound and identify any impurities.

  • Ensure Consistency: Guarantee that each batch of the synthesized material meets the required quality standards for downstream applications.

Failure to rigorously validate can lead to erroneous experimental results, wasted resources, and potential safety concerns in later-stage drug development.

Contextualizing the Synthesis: A Brief Overview and Potential Impurities

While various synthetic routes to substituted cyclobutanes exist, a common approach may involve the reaction of a Grignard reagent with a cyclobutanone derivative, followed by subsequent modifications.[1][2] Understanding the potential side reactions and unreacted starting materials is crucial for developing a targeted analytical strategy.

Potential Impurities Could Include:

  • Starting Materials: Unreacted 4-bromobiphenyl, cyclobutanone, or related precursors.

  • Byproducts: Compounds formed from side reactions, such as dimers or products of incomplete reaction.

  • Solvent Residues: Residual solvents from the reaction and purification steps.[3]

A robust analytical validation plan must be capable of separating and identifying these potential contaminants.

The Cornerstone of Comparison: The Reference Standard

A certified reference standard is a highly purified and well-characterized material that serves as the benchmark against which the synthesized compound is compared. Commercially available standards for analogous compounds often have a purity of ≥98%.[4][5] When selecting a reference standard, it is crucial to obtain a Certificate of Analysis (CoA) that details its purity, identity, and the methods used for its characterization.

A Multi-Pronged Analytical Approach for Comprehensive Validation

No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-pronged approach, leveraging the strengths of different techniques, is essential.

Workflow for Analytical Validation

The following diagram illustrates the logical flow of the validation process, from initial physical characterization to detailed spectroscopic and chromatographic analysis.

Validation_Workflow Figure 1: Overall Analytical Validation Workflow cluster_0 Sample Preparation cluster_1 Physical & Preliminary Analysis cluster_2 Definitive Identification & Structural Elucidation cluster_3 Purity & Quantitative Assessment cluster_4 Final Assessment Synthesized_Sample Synthesized 1-(4-Biphenylyl)cyclobutanamine Melting_Point Melting Point Analysis Synthesized_Sample->Melting_Point TLC Thin-Layer Chromatography (TLC) Synthesized_Sample->TLC NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Sample->MS FTIR FTIR Spectroscopy Synthesized_Sample->FTIR HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Sample->HPLC Reference_Standard Certified Reference Standard Reference_Standard->Melting_Point Reference_Standard->TLC Reference_Standard->NMR Reference_Standard->FTIR Reference_Standard->HPLC Data_Comparison Data Comparison & Interpretation Melting_Point->Data_Comparison TLC->HPLC NMR->Data_Comparison MS->Data_Comparison FTIR->Data_Comparison HPLC->Data_Comparison Final_Report Validation Report Data_Comparison->Final_Report

Caption: A comprehensive workflow for the validation of synthesized compounds.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • ¹H NMR: The spectrum of the synthesized compound should be compared to that of the reference standard. Key signals to look for include the aromatic protons of the biphenyl group, the protons of the cyclobutane ring, and the broad signal of the amine protons.[7] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[8]

  • Rationale for GC-MS: The biphenyl and cyclobutane moieties make the compound amenable to GC analysis.[8][9] The mass spectrometer provides definitive identification based on the molecular ion peak and characteristic fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For 1-(4-Biphenylyl)cyclobutanamine, key absorptions to look for are:

  • N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[10][11][12]

  • C-N stretching: Aromatic amines show a strong band in the 1250-1335 cm⁻¹ region.[12]

  • Aromatic C-H stretching: Signals typically appear above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals appear just below 3000 cm⁻¹.[10]

The FTIR spectrum of the synthesized material should be a near-perfect overlay with that of the reference standard.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of pharmaceutical compounds.[13][14] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

  • Method Development Rationale:

    • Column: A C18 reversed-phase column is a good starting point due to the non-polar nature of the biphenyl group.

    • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is typically used. The buffer helps to ensure consistent ionization of the amine group, leading to better peak shape. An ammonium acetate or formic acid buffer is a common choice.[13][15]

    • Detection: A UV detector is suitable, as the biphenyl group is a strong chromophore. Detection at a wavelength around 254 nm is a common practice.[16]

Experimental Protocols

Protocol: Purity Determination by HPLC

This protocol is a starting point and may require optimization based on the specific HPLC system and column used.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Preparation of Standards and Samples:

    • Reference Standard Stock (1 mg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B.

    • Synthesized Sample Stock (1 mg/mL): Prepare in the same manner as the reference standard.

    • Working Solutions (e.g., 0.1 mg/mL): Dilute the stock solutions with the 50:50 mobile phase mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (equilibration)

  • System Suitability: Before sample analysis, inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the reference standard and synthesized sample solutions.

  • Data Interpretation:

    • The retention time of the major peak in the synthesized sample should match that of the reference standard.

    • Calculate the purity of the synthesized sample by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Identity Confirmation by GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a suitable solvent like dichloromethane or methanol.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating aromatic compounds.[17]

    • Carrier Gas: Helium.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.[14]

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: A range of 40-500 m/z is appropriate to capture the molecular ion and key fragments.[14]

  • Data Interpretation:

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-(4-Biphenylyl)cyclobutanamine.

    • The fragmentation pattern should be consistent with the structure (e.g., loss of the cyclobutyl group, cleavage of the biphenyl bond).

Data Comparison and Acceptance Criteria

The core of the validation is the direct comparison of the data obtained from the synthesized material with that of the reference standard.

Table 1: Comparative Data Summary

Analytical TestReference StandardSynthesized MaterialAcceptance Criteria
Appearance White to off-white solidTo be determinedConforms to reference
Melting Point e.g., 150-152 °CTo be determinedWithin ± 2°C of reference
HPLC Retention Time e.g., 8.5 minTo be determined± 2% of reference
HPLC Purity ≥ 98.0%To be determined≥ 98.0%
¹H NMR Spectrum providedTo be determinedConforms to reference spectrum
FTIR Spectrum providedTo be determinedConforms to reference spectrum
MS (m/z) [M+H]⁺ expectedTo be determinedConforms to expected mass

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to validating the synthesis of 1-(4-Biphenylyl)cyclobutanamine. By employing a combination of spectroscopic and chromatographic techniques and comparing the results against a certified reference standard, researchers can have high confidence in the identity, purity, and quality of their synthesized material. This rigorous validation is a non-negotiable step in ensuring the integrity and reproducibility of research and development in the pharmaceutical sciences.

References

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Comparative

Comparative pharmacokinetics of cyclobutanamine derivatives

Comparative Pharmacokinetics of Cyclobutanamine Derivatives: A Technical Guide 1. Introduction: The Cyclobutane Advantage in Drug Discovery The cyclobutane motif has transitioned from a synthetic curiosity to a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Cyclobutanamine Derivatives: A Technical Guide

1. Introduction: The Cyclobutane Advantage in Drug Discovery The cyclobutane motif has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Unlike conformationally flexible acyclic amines or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation (~30° angle) due to inherent ring strain[1]. As a Senior Application Scientist, I frequently leverage this "conformational restriction" to lock flexible linkers into favorable geometries, thereby reducing the entropic penalty of target binding[2]. More importantly, substituting standard amines with cyclobutanamines fundamentally alters a drug's pharmacokinetic (PK) profile, specifically modulating metabolic clearance, bioavailability, and half-life[1].

2. Structural Dynamics and Metabolic Clearance The primary driver of cyclobutanamine pharmacokinetics is its interaction with hepatic Cytochrome P450 (CYP450) enzymes. The steric bulk and restricted rotation of the four-membered ring dictate how the amine pharmacophore is presented to the enzyme's catalytic heme center.

  • Mitigating CYP-Mediated Degradation: In the optimization of IDH1 inhibitors, replacing a highly labile cyclohexylamine with a difluorocyclobutanyl amine successfully shifted the compound's metabolic stability from a high clearance to a medium clearance range. This single substitution was a critical step in developing metabolically stable clinical candidates like ivosidenib[1].

  • Tailoring Allosteric Modulators: During the discovery of the M4 positive allosteric modulator (PAM) VU6008677, researchers found that incorporating a cyclobutanamine tail not only increased target potency but also significantly improved the CYP inhibition profile (CYP 2C9, 2D6, and 3A4 IC50 values ≥ 30 μM) compared to flexible benzylamine analogs[3].

3. Comparative Pharmacokinetic Profiles To objectively evaluate these derivatives, we must compare their in vivo PK parameters. Table 1 summarizes the profiles of classic and modern cyclobutanamine derivatives, highlighting how structural tweaks impact clearance.

Table 1: Comparative Pharmacokinetic Parameters of Selected Cyclobutanamine Derivatives

Compound ClassRepresentative Drug/LeadTarget IndicationHepatic Clearance (CL_hep)Half-Life (t1/2)Key Active Metabolites
Classic Cyclobutanamine SibutramineSerotonin-Norepinephrine ReuptakeHigh (Extensive first-pass)1.6 h (Parent)M1 (mono-desmethyl), M2 (di-desmethyl)
Fluorinated Cyclobutanamine Ivosidenib PrecursorIDH1 (Oncology)MediumProlongedStable core; minimal N-dealkylation
Tricyclic Cyclobutanamine VU6008677M4 Receptor (Schizophrenia)13 mL/min/kg (Human predicted)N/ACYP-resistant amine tail

Note the stark contrast between sibutramine and modern derivatives. Sibutramine undergoes rapid first-pass metabolism via CYP3A4 to form its pharmacologically active desmethyl metabolites[4][5]. In contrast, modern drug design utilizes halogenated cyclobutanes to block specific N-demethylation pathways, thereby increasing the half-life of the parent compound.

4. Experimental Protocol: Self-Validating PK Profiling To generate trustworthy PK data, your analytical workflow must be a self-validating system. Below is the step-by-step methodology for the LC-MS/MS quantification of cyclobutanamines, designed to eliminate false positives from matrix effects or non-specific degradation.

Methodology: LC-MS/MS Plasma Quantification Causality Check: Cyclobutanamines like sibutramine are highly lipophilic and rapidly metabolize into structurally similar secondary and primary amines[5]. A standard UV-Vis detector cannot reliably differentiate these co-eluting species. Therefore, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is mandatory for specific quantification.

  • Step 1: Sample Preparation & Spiking

    • Action: Spike 100 µL of plasma with a deuterated internal standard (e.g., sibutramine-d7).

    • Causality: The deuterated standard acts as an internal control. Because it co-elutes with the analyte but has a different mass, it self-validates the extraction efficiency and mathematically corrects for ion suppression during electrospray ionization[5].

  • Step 2: Liquid-Liquid Extraction (LLE)

    • Action: Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 600 x g.

    • Causality: MTBE efficiently partitions the lipophilic cyclobutane core into the organic phase while simultaneously precipitating plasma proteins that would otherwise foul the LC column[5].

  • Step 3: Chromatographic Separation

    • Action: Evaporate the organic layer under nitrogen, reconstitute in acetonitrile/ammonium acetate, and inject onto a Zorbax C18 column[5].

    • Causality: The ammonium acetate buffer controls the mobile phase pH, ensuring the amine group remains protonated for optimal retention on the reverse-phase C18 stationary phase.

  • Step 4: Non-Compartmental Analysis (NCA)

    • Action: Calculate AUC, Cmax, and t1/2 using validated PK software.

    • System Validation: Ensure the calibration curve (typically 50 to 25,000 pg/mL) maintains an intra-batch coefficient of variation below 15% to guarantee assay trustworthiness[5].

5. Visualization of the Metabolic Pathway Understanding the clearance mechanism is critical for interpreting PK data. The diagram below illustrates the typical metabolic fate of a first-generation cyclobutanamine.

PK_Metabolism Parent Cyclobutanamine Parent Drug CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP First-pass metabolism Clearance Renal Excretion Parent->Clearance Unchanged fraction M1 Primary Metabolite (N-desmethyl) CYP->M1 Demethylation M2 Secondary Metabolite (Di-desmethyl) M1->M2 Oxidation M2->Clearance Hydrophilic elimination

Metabolic clearance pathway of cyclobutanamine derivatives.

6. Conclusion The incorporation of cyclobutanamine derivatives is a powerful strategy in drug design, offering a unique balance of conformational rigidity and tunable metabolic stability. By employing rigorous, self-validating LC-MS/MS protocols, researchers can accurately map the complex PK profiles of these molecules, guiding the optimization of next-generation therapeutics with superior half-lives and reduced off-target clearance.

References

  • PubMed. "A Pilot Study to Evaluate the Pharmacokinetics of Sibutramine in Healthy Subjects Under Fasting and Fed Conditions." National Institutes of Health.[Link]

  • University of Alberta. "A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions." UAlberta. [Link]

  • PMC. "Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile." National Institutes of Health.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Biphenylyl)cyclobutanamine

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an applied system of physical chemistry and human biology. When integrating novel building blocks like 1-(4-Bip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an applied system of physical chemistry and human biology. When integrating novel building blocks like 1-(4-Biphenylyl)cyclobutanamine (CAS: 1314669-14-1) into drug discovery pipelines, understanding the mechanistic causality behind its hazard profile is the first step in designing a self-validating safety protocol.

This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely and effectively.

Hazard Causality: The "Jekyll and Hyde" Scaffold

1-(4-Biphenylyl)cyclobutanamine is highly valued in medicinal chemistry for its rigid cyclobutane ring and lipophilic biphenyl scaffold. However, these exact structural features dictate its specific handling risks:

  • Lipophilicity & Permeation: The biphenyl moiety confers high lipophilicity to the molecule. Highly lipophilic compounds exhibit enhanced partitioning into the stratum corneum, the skin's primary barrier 1.

  • Corrosivity & Irritation: The primary amine group is basic and nucleophilic. When the lipophilic scaffold drives the amine into the dermal or mucosal layers, it exacerbates localized corrosive effects. This synergistic hazard results in standard GHS classifications for this class: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) 2.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific permeation and irritation risks of 1-(4-Biphenylyl)cyclobutanamine, PPE must be selected based on quantitative resistance data rather than generic lab standards.

PPE CategorySpecificationQuantitative StandardCausality & Scientific Justification
Hand Protection Nitrile Rubber (NBR) GlovesThickness: 0.11 mm (Splash), 0.40 mm (Full contact). Breakthrough: >480 min.Nitrile provides superior chemical resistance to basic amines. The lipophilic biphenyl group can accelerate permeation through standard latex, making latex strictly prohibited.
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN166 certifiedPrimary amines are highly nucleophilic and cause severe corneal damage upon contact. Goggles prevent the ingress of aerosolized amine powders.
Respiratory N95/P95 Particulate RespiratorFiltration efficiency: 95% of airborne particles (0.3 µm)Required only if handling outside a certified fume hood. Mitigates respiratory irritation (H335) caused by the inhalation of fine crystalline powder.
Body Protection Flame-Retardant Lab CoatNFPA 2112 complianceProtects against static discharge ignition when handling dry amine powders in the proximity of flammable organic solvents during synthesis.

Operational Workflow: Safe Handling & Transfer

Because 1-(4-Biphenylyl)cyclobutanamine is a solid primary amine, it is prone to static charge accumulation and subsequent aerosolization. The following self-validating protocol ensures safe transfer for downstream amidation or coupling reactions 3.

Step-by-Step Methodology: Weighing and Reaction Setup

  • Engineering Control Verification: Ensure the chemical fume hood is operating at a face velocity of 0.5 m/s (100 fpm). Purge the workspace of incompatible electrophiles (e.g., neat acyl chlorides, sulfonyl chlorides) to prevent premature, uncontrolled exothermic reactions.

  • Anti-Static Preparation: Place an anti-static weighing boat on a grounded analytical balance. Primary amine powders with large lipophilic scaffolds carry static charges that cause the powder to repel from spatulas and aerosolize into the breathing zone.

  • Dispensing: Using a grounded stainless-steel spatula, carefully dispense the required mass. Seal the source bottle immediately to minimize ambient moisture absorption, which can form hydrates and degrade the amine's reactivity.

  • Inert Atmosphere Transfer: Transfer the weighed solid directly into a dry round-bottom flask. Seal the flask with a rubber septum, purge with Argon for 5 minutes, and dissolve the amine in an anhydrous solvent (e.g., DCM or THF) before introducing any reactive coupling agents (e.g., HATU, EDC).

  • Chemical Decontamination: Rinse the spatula and weighing boat with a 5% aqueous acetic acid solution. The mild acid protonates the primary amine ( R−NH2​→R−NH3+​ ), converting the lipophilic hazard into a highly water-soluble, non-volatile ammonium salt for safe disposal.

Workflow Visualization

Workflow Start Hazard Assessment CAS: 1314669-14-1 PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Weigh Handling & Transfer (Anti-static precautions) Hood->Weigh React Synthesis / Reaction Weigh->React Spill Spill Response (Contain & Neutralize) Weigh->Spill Accidental Release Decon Decontamination (Acidic Solvent Wipe) React->Decon Spill->Decon Dispose Waste Disposal (Amine Organic Waste) Decon->Dispose

Figure 1: Standard operating workflow for handling 1-(4-Biphenylyl)cyclobutanamine.

Spill Response & Waste Disposal Plan

If containment is breached, immediate and chemically logical action is required.

Spill Containment (Solid Powder):

  • DO NOT dry sweep. Dry sweeping aerosolizes the irritant powder, maximizing respiratory exposure.

  • Cover the spill with absorbent laboratory pads lightly dampened with a 5% acetic acid solution. This chemically neutralizes the freebase amine, halting volatility and dust generation.

  • Collect the neutralized, damp material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

Waste Disposal Protocol:

  • Categorization: Label all liquid and solid waste strictly as "Basic Organic Waste - Amine Containing."

  • Segregation: Strictly isolate this waste from acidic waste streams, halogenated solvents, and strong oxidizing agents. Mixing concentrated primary amines with uncharacterized acidic waste can result in violent, uncontrolled exothermic neutralizations and vessel rupture.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI - Molecules. Available at:[Link]

Sources

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